Amsilarotene
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
inhibits liver metastasis; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTNSTLJOVCBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155013 | |
| Record name | Amsilarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125973-56-0 | |
| Record name | Amsilarotene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amsilarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMSILAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amsilarotene's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amsilarotene (TAC-101) is a synthetic retinoid with selective agonist activity for Retinoic Acid Receptor-α (RAR-α), positioning it as a promising agent in oncology. This technical guide delineates the core mechanisms by which this compound exerts its anti-cancer effects. By binding to RAR-α, this compound initiates a signaling cascade that culminates in cell cycle arrest at the G1 phase and the induction of apoptosis. Key molecular events include the inhibition of Retinoblastoma (Rb) protein phosphorylation, the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, and a subsequent decrease in the expression of cyclin A and thymidylate synthase. This guide provides a comprehensive overview of these pathways, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in regulating cell proliferation, differentiation, and apoptosis. Their therapeutic potential in cancer has been extensively explored, leading to the development of synthetic analogs with improved receptor selectivity and pharmacological profiles. This compound (TAC-101) is one such synthetic retinoid, a retinobenzoic acid derivative, that demonstrates a high affinity for Retinoic Acid Receptor-α (RAR-α)[1]. This selective binding profile is central to its mechanism of action and its potential as a targeted anti-cancer agent. This document serves as a technical resource, consolidating the current understanding of this compound's molecular interactions within cancer cells.
Core Mechanism of Action: RAR-α Agonism
This compound's primary mode of action is its function as a selective agonist for RAR-α. Upon entering the cell, it binds to RAR-α, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle control and apoptosis.
Receptor Binding Affinity
This compound exhibits a strong and selective binding affinity for RAR-α. This selectivity is a key characteristic that distinguishes it from other retinoids and is believed to contribute to its specific anti-tumor effects.
| Receptor | Binding Affinity (Ki) |
| RAR-α | 2.4 nM[1] |
| RAR-β | 400 nM[1] |
| RAR-γ | Not specified |
Signaling Pathways and Molecular Events
The activation of RAR-α by this compound triggers a cascade of downstream events that collectively inhibit cancer cell proliferation and induce cell death. The two primary outcomes of this signaling pathway are cell cycle arrest and apoptosis.
Cell Cycle Arrest at G1 Phase
This compound treatment leads to a significant accumulation of cancer cells in the G1 phase of the cell cycle[2]. This arrest is orchestrated by a series of molecular changes that prevent the cells from transitioning into the S phase, where DNA replication occurs.
A pivotal event in the G1/S transition is the phosphorylation of the Retinoblastoma (Rb) protein by cyclin-dependent kinases (CDKs). This compound treatment leads to the inhibition of Rb phosphorylation[1][2]. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing it from activating the transcription of genes required for S phase entry.
The inhibition of CDK activity is mediated by the upregulation of CDK inhibitors (CKIs). This compound has been shown to increase the expression of p21WAF1/CIP1 and p27KIP1. These proteins bind to and inhibit the activity of CDK2, CDK4, and CDK6, which are essential for G1 progression and Rb phosphorylation.
The arrest in the G1 phase is further reinforced by a cytotoxic decline in the expression of cyclin A and thymidylate synthase[1][2]. Cyclin A is crucial for the S phase and G2/M transitions, while thymidylate synthase is a key enzyme in the de novo synthesis of pyrimidines, essential for DNA replication.
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
Caption: this compound-induced G1 cell cycle arrest pathway.
Induction of Apoptosis
In addition to halting cell proliferation, this compound actively induces programmed cell death, or apoptosis, in various cancer cell lines, including those of gastric, hepatocellular, and ovarian origin[1]. The induction of apoptosis is a critical component of its anti-tumor activity. While the precise apoptotic pathway is not fully elucidated in all cancer types, evidence suggests the involvement of caspase activation[3].
Logical Flow of this compound's Anti-Cancer Activity
Caption: Overview of this compound's anti-cancer effects.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 | Apoptosis Induction | Cell Cycle Arrest | Reference |
| BxPC-3 | Pancreatic | Inhibition at 10, 20 µM | - | G1 phase increase at 10 µM | [1] |
| MIAPaCa-2 | Pancreatic | Inhibition at 10, 20 µM | - | - | [1] |
| AsPC-1 | Pancreatic | No inhibition | - | - | [1] |
| Human Epithelial Ovarian Carcinoma | Ovarian | - | Concentration-dependent | - | [1] |
| TMK-1 | Gastric Carcinoma | - | DNA ladder formation | - | [3] |
| HL-60 | Human Leukemia | - | DNA ladder formation | - | [3] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome | Reference |
| RMG-II (nude mice) | 8 mg/kg/day (oral) for 30 days | 45% reduction in relative tumor volume | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Workflow for MTT Assay
Caption: Workflow for determining cell viability using MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Protocol:
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Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
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Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
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Cell Treatment and Harvesting: Treat and harvest cells as described above.
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Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
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Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
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Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
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Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect changes in the expression levels of key proteins (e.g., p-Rb, Rb, p21, p27, Cyclin A).
Protocol:
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Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a targeted therapeutic approach for certain cancers, leveraging its selective agonism of RAR-α to induce cell cycle arrest and apoptosis. Its well-defined mechanism of action, involving the inhibition of Rb phosphorylation and modulation of key cell cycle regulators, provides a strong rationale for its continued investigation in clinical settings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar retinoid-based therapies. Further studies are warranted to obtain more extensive quantitative data across a broader range of cancer cell lines and to fully delineate the intricacies of the apoptotic pathways it activates.
References
Amsilarotene (TAC-101) Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms of a Novel Retinoid in Cancer Therapy
Abstract
Amsilarotene (TAC-101) is a synthetic retinoid that has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in hepatocellular carcinoma (HCC). As an agonist of the retinoic acid receptor-alpha (RARα), this compound's primary mechanism of action involves the modulation of key signaling pathways that govern cell proliferation, apoptosis, and angiogenesis. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to aid researchers in the field of oncology and drug development.
Introduction
This compound (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid), also known as TAC-101, is an orally bioavailable synthetic retinoid that selectively binds to and activates the retinoic acid receptor-alpha (RARα), a member of the nuclear hormone receptor superfamily.[1] RARs are ligand-dependent transcription factors that, upon activation, regulate the expression of a wide array of genes involved in critical cellular processes. Dysregulation of RAR signaling has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
This guide will delve into the core signaling pathway of this compound, focusing on its interaction with RARα and the subsequent inhibition of the Activator Protein-1 (AP-1) transcription factor. The downstream consequences of this interaction, including the induction of apoptosis and the inhibition of angiogenesis, will be explored in detail.
The Core Signaling Pathway: RARα-Mediated Inhibition of AP-1
The central mechanism of this compound's anti-tumor activity lies in its ability to modulate the transcriptional activity of AP-1. AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos), that plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, AP-1 is constitutively active and drives the expression of genes that promote tumor growth and metastasis.
This compound, by binding to RARα, instigates a signaling cascade that ultimately leads to the suppression of AP-1 activity. Evidence suggests that the activated RARα interferes with the formation of the functional AP-1 heterodimer (c-Jun/c-Fos), thereby preventing its binding to DNA and the subsequent transcription of its target genes.[1]
References
Amsilarotene's Interaction with the Retinoid X Receptor: An Indirect but Critical Partnership in Retinoid Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amsilarotene (TAC-101) is a synthetic retinoid that has demonstrated significant potential in oncological research, primarily through its potent and selective agonistic activity on the Retinoic Acid Receptor alpha (RARα). While this compound does not directly bind to the Retinoid X Receptor (RXR), its mechanism of action is critically dependent on the formation of a heterodimeric complex with RXR. This guide provides a comprehensive technical overview of the indirect, yet essential, interaction between this compound and RXR. It details the molecular mechanisms of RARα/RXR heterodimerization, the role of this compound in activating this complex, and the subsequent downstream signaling events that lead to cell cycle arrest and apoptosis in cancer cells. This document synthesizes available quantitative data, outlines key experimental protocols for studying this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug development and molecular oncology.
Introduction: The Central Role of the RAR/RXR Heterodimer in Retinoid Signaling
Retinoids, a class of compounds derived from vitamin A, play a crucial role in regulating a wide array of biological processes, including cell proliferation, differentiation, and apoptosis. Their effects are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three isoforms (α, β, and γ).
For the vast majority of their functions, RARs must form a heterodimer with an RXR. This RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon binding of an agonist to the RAR subunit, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This molecular switch initiates the transcription of target genes, ultimately leading to the observed physiological effects of the retinoid.
This compound is a synthetic retinoid that exhibits high selectivity for RARα. Its therapeutic potential lies in its ability to activate the RARα/RXR signaling cascade, thereby inducing cell cycle arrest and apoptosis in various cancer cell lines. Understanding the nuances of this compound's interaction with this heterodimeric complex is therefore paramount for its development as a therapeutic agent.
This compound's Binding Profile and Selectivity
This compound's pharmacological activity is defined by its high-affinity binding to and activation of RARα. Quantitative binding assays have been instrumental in characterizing its selectivity profile.
| Receptor Isoform | Binding Affinity (Ki) | Reference |
| RARα | 2.4 nM | [1] |
| RARβ | 400 nM | [1] |
| RARγ | Not reported | |
| RXR (all isoforms) | No significant binding/inhibition | [1] |
Table 1: Binding Affinity of this compound for Retinoid Receptor Isoforms. This table summarizes the reported dissociation constants (Ki) of this compound for different retinoic acid receptor (RAR) isoforms. The significantly lower Ki for RARα highlights its selectivity.
The data clearly demonstrates that this compound is a potent and selective RARα agonist. This selectivity is a key attribute, as it may contribute to a more favorable therapeutic window by minimizing off-target effects associated with the activation of other RAR or RXR isoforms.
The Indirect Interaction: this compound's Activation of the RARα/RXR Heterodimer
The central mechanism of this compound's action is its ability to function as a ligand for the RARα subunit within the context of the RARα/RXR heterodimer. The binding of this compound to the ligand-binding pocket of RARα induces a critical conformational change in the receptor. This change facilitates the release of corepressor molecules and the subsequent recruitment of coactivator proteins, which are essential for the initiation of gene transcription.
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This compound Signaling Pathway
Downstream Cellular Effects of this compound-Mediated RARα/RXR Activation
The activation of the RARα/RXR heterodimer by this compound triggers a cascade of downstream events that culminate in the inhibition of cancer cell growth. The primary cellular outcomes are cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G1/S transition. This is achieved through the modulation of key cell cycle regulatory proteins. Mechanistic studies have revealed that this compound treatment leads to:
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Inhibition of Retinoblastoma (Rb) protein phosphorylation: Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.
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Increased expression of Cyclin-Dependent Kinase (CDK) inhibitors: this compound upregulates the expression of CDK inhibitors such as p21 and p27. These proteins bind to and inhibit the activity of CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for G1/S progression.
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Decreased expression of Cyclin A: Cyclin A is crucial for the progression through the S and G2 phases of the cell cycle. This compound-mediated downregulation of cyclin A contributes to the overall cytostatic effect.
| Cell Line | This compound Concentration | Effect on Cell Cycle | Key Molecular Changes |
| Human Gastric Cancer | 1-10 µM | G1 arrest | ↓ Cyclin A, ↓ Phospho-Rb, ↑ p21, ↑ p27 |
| Human Hepatocellular Carcinoma | 1-10 µM | G1 arrest | ↓ Cyclin D1, ↓ CDK4 |
Table 2: Effects of this compound on Cell Cycle Progression in Cancer Cell Lines. This table provides a summary of the observed effects of this compound on the cell cycle in different cancer cell models, highlighting the key molecular alterations.
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This compound-Induced Cell Cycle Arrest Pathway
Induction of Apoptosis
In addition to its cytostatic effects, this compound can also induce programmed cell death, or apoptosis, in cancer cells. This process is executed by a family of cysteine proteases called caspases. This compound-induced apoptosis is believed to be mediated through the intrinsic (mitochondrial) pathway, characterized by:
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Changes in the expression of Bcl-2 family proteins: this compound can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization.
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Cytochrome c release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.
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Apoptosome formation and caspase activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.
| Cell Line | This compound Concentration | Apoptotic Effect | Key Molecular Changes |
| Human Ovarian Carcinoma | 10-25 µM | Increased apoptosis | ↑ Cleaved Caspase-3 |
| Human Pancreatic Cancer (BxPC-3, MIAPaCa-2) | 10-20 µM | Inhibition of proliferation | Not specified |
Table 3: Pro-apoptotic Effects of this compound in Cancer Cell Lines. This table summarizes the apoptotic effects of this compound and the associated molecular changes observed in different cancer cell models.
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This compound-Induced Apoptosis Pathway
Key Experimental Protocols
The characterization of this compound's interaction with the RARα/RXR heterodimer and its downstream effects relies on a variety of in vitro and cell-based assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different nuclear receptor isoforms.
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Principle: A radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) is incubated with a source of the receptor (e.g., nuclear extracts from cells overexpressing the receptor). The unlabeled test compound (this compound) is added at increasing concentrations to compete for binding with the radiolabeled ligand. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
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Materials:
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Nuclear extracts from cells expressing RARα, RARβ, RARγ, or RXR isoforms.
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Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).
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Unlabeled this compound.
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Binding buffer.
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Glass fiber filters.
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Scintillation counter.
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Procedure:
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Incubate nuclear extracts with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in binding buffer.
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Separate bound from free radioligand by rapid filtration through glass fiber filters.
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Wash the filters to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
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Calculate the Ki value.
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Radioligand Binding Assay Workflow
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the transcriptional activity of the RARα/RXR heterodimer in response to this compound.
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Principle: Cells are co-transfected with an expression vector for RARα and a reporter plasmid containing a luciferase gene under the control of a RARE. When this compound activates the RARα/RXR heterodimer, it binds to the RARE and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity.
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Materials:
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Mammalian cell line (e.g., HEK293T, CV-1).
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Expression vector for human RARα.
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Reporter plasmid with a RARE-driven luciferase gene.
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Transfection reagent.
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This compound.
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Luciferase assay reagent.
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Luminometer.
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Procedure:
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Co-transfect cells with the RARα expression vector and the RARE-luciferase reporter plasmid.
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Treat the transfected cells with varying concentrations of this compound.
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Lyse the cells and add the luciferase assay reagent to the cell lysate.
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Measure the luminescence using a luminometer.
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Plot the luminescence intensity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
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Luciferase Reporter Gene Assay Workflow
Conclusion
This compound represents a promising RARα-selective retinoid with therapeutic potential in oncology. While it does not directly engage with the Retinoid X Receptor, its mechanism of action is inextricably linked to the formation and activation of the RARα/RXR heterodimer. This indirect interaction is the cornerstone of its ability to modulate gene expression, leading to the induction of cell cycle arrest and apoptosis in cancer cells. A thorough understanding of this molecular interplay, supported by quantitative binding and functional assays, is essential for the continued development and optimization of this compound and other selective retinoids as targeted cancer therapies. Future research focusing on comprehensive gene expression profiling following this compound treatment will further elucidate the full spectrum of its downstream effects and potentially identify novel biomarkers for patient stratification.
References
Amsilarotene's Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsilarotene (TAC-101) is a synthetic retinoid that has demonstrated potential as an antineoplastic agent. As a selective agonist for the Retinoic Acid Receptor α (RARα), this compound exerts its effects by modulating gene expression, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of this compound's action, supported by available quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound's primary molecular target is the Retinoic Acid Receptor α (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor. Upon binding to RARα, this compound induces conformational changes in the receptor, leading to the recruitment of co-activators and the dissociation of co-repressors. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of this compound-mediated gene regulation culminate in two key cellular processes:
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Cell Cycle Arrest: this compound has been shown to inhibit the phosphorylation of the retinoblastoma (RB) protein. This is a critical step in the G1/S phase transition of the cell cycle. The inhibition of RB phosphorylation is associated with an increase in the expression of cyclin-dependent kinase (CDK) inhibitors and a decrease in the expression of cyclin A.
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Apoptosis: this compound induces programmed cell death in cancer cells. This is achieved, in part, by causing a cytotoxic decline in the expression of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.
While comprehensive genome-wide studies on this compound's impact on the transcriptome are not publicly available, the known effects on these key regulatory proteins provide a foundational understanding of its gene regulatory network. It is plausible that this compound also influences the expression of other genes involved in cell proliferation and survival, such as members of the Bcl-2 family and cyclin D1, as has been observed with other retinoids.
Quantitative Data
The following table summarizes the available quantitative data regarding this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) for RARα | 2.4 nM | In vitro | MedChemExpress |
| Binding Affinity (Ki) for RARβ | 400 nM | In vitro | MedChemExpress |
| Concentration for Apoptosis Induction | 10-25 µM (24 hours) | Human epithelial ovarian carcinoma cells | MedChemExpress |
| Concentration for Proliferation Inhibition | 10-20 µM (9 days) | BxPC-3 and MIAPaCa-2 pancreatic cancer cells | MedChemExpress |
| Concentration for G1 Phase Arrest | 10 µM (48 hours) | BxPC-3 pancreatic cancer cells | MedChemExpress |
| In Vivo Tumor Growth Inhibition | 8 mg/kg/day (30 days, oral) | RMG-II ovarian carcinoma xenograft in nude mice | MedChemExpress |
Experimental Protocols
Detailed below are generalized protocols for key experiments used to characterize the effects of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cells.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound (dissolved in a suitable solvent, e.g., DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Prepare serial dilutions of this compound in complete medium.
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Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
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Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol details a method to quantify this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for characterizing this compound's effects.
Amsilarotene's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsilarotene, a selective retinoic acid receptor alpha (RARα) agonist, has demonstrated significant potential in oncology by modulating fundamental cellular processes, including cell cycle progression. As a member of the retinoid family, its mechanism of action is intrinsically linked to the transcriptional regulation of genes that govern cell growth, differentiation, and apoptosis. This technical guide provides an in-depth analysis of the effects of this compound and its close structural and functional analogs, such as Tamibarotene (AM80), on the cell cycle machinery. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Core Mechanism of Action: RARα-Mediated G1 Cell Cycle Arrest
This compound exerts its primary anti-proliferative effect by inducing a robust cell cycle arrest in the G1 phase. This activity is mediated through its specific binding to and activation of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2] In various cancer cell lines, particularly breast cancer and leukemia, the activation of RARα by selective agonists has been shown to be both necessary and sufficient to halt cell cycle progression.[3]
Upon ligand binding, the RARα/RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The resulting changes in gene expression ultimately lead to a halt in the G1 phase of the cell cycle, preventing cells from entering the S phase and replicating their DNA.
Quantitative Analysis of Cell Cycle Distribution
Flow cytometry analysis of cancer cells treated with RARα agonists provides quantitative evidence of G1 phase arrest. Studies on the RARα-selective agonist AM80 (Tamibarotene), a close analog of this compound, in SK-BR-3 human breast cancer cells, have demonstrated a significant, dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S phase population.
Table 1: Effect of RARα Agonist (AM80) on Cell Cycle Distribution in SK-BR-3 Breast Cancer Cells [3]
| Treatment (96h) | Concentration (μM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | 56.7 | 36.5 | 6.8 |
| AM80 | 0.01 | 75.2 | 19.3 | 5.5 |
| AM80 | 0.1 | 82.1 | 12.4 | 5.5 |
| AM80 | 1 | 85.3 | 9.1 | 5.6 |
Molecular Mechanisms of G1 Arrest
The G1 phase of the cell cycle is tightly regulated by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). This compound-induced G1 arrest is orchestrated through the modulation of these key regulatory proteins.
Downregulation of G1 Cyclins and CDKs
Activation of RARα by this compound is believed to lead to the transcriptional repression of genes encoding G1 cyclins, particularly Cyclin D1, and their partner kinases, CDK4 and CDK6. The Cyclin D-CDK4/6 complex is crucial for the phosphorylation of the Retinoblastoma protein (Rb), a key step in the G1/S transition. By reducing the levels of Cyclin D1 and CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state.
Upregulation of CDK Inhibitors
In addition to downregulating positive regulators of the cell cycle, RARα activation can lead to the upregulation of CDK inhibitors, such as p21WAF1/CIP1 and p27KIP1.[4][5] These proteins bind to and inhibit the activity of Cyclin-CDK complexes, further enforcing the G1 checkpoint. The induction of p21 and p27 provides an additional layer of control to ensure that the cell does not prematurely enter the S phase.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound-induced G1 cell cycle arrest pathway.
Caption: Workflow for this compound cell cycle analysis.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed breast cancer cells (e.g., SK-BR-3 or MCF-7) in appropriate culture medium and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or a close analog like AM80) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours).[3]
-
Cell Harvesting: Detach the cells using trypsin-EDTA, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
-
Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, p27, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.
Conclusion
This compound and its analogs potently inhibit cancer cell proliferation by inducing a G1 phase cell cycle arrest. This effect is mediated through the activation of RARα, which leads to the downregulation of key G1 cyclins and CDKs and the upregulation of CDK inhibitors. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, provides a strong foundation for the continued investigation and clinical development of this compound as a targeted therapy for various malignancies. Further research should aim to fully elucidate the complete network of genes regulated by this compound to identify additional therapeutic targets and potential combination strategies.
References
- 1. What is the mechanism of Tamibarotene? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal by RARα agonist Am580 of c-Myc-induced imbalance in RARα/RARγ expression during MMTV-Myc tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Amsilarotene and Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amsilarotene (TAC-101) is a synthetic retinoid with selective affinity for the Retinoic Acid Receptor alpha (RAR-α).[1][2] As a modulator of this key nuclear receptor, this compound holds potential as a therapeutic agent that can influence cellular processes such as proliferation, apoptosis, and differentiation. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a focus on its relevance to cellular differentiation. The document summarizes available quantitative data, outlines key experimental methodologies, and visualizes the signaling pathways involved. While extensive data on this compound-induced differentiation is still emerging, this guide consolidates the current understanding of its molecular interactions and biological effects to support further research and development.
Introduction to this compound
This compound is a retinobenzoic acid derivative that has been investigated for its potential antineoplastic activities.[1] It is characterized by its selective binding to RAR-α, a member of the nuclear receptor superfamily that plays a crucial role in regulating gene expression. Upon activation by a ligand such as this compound, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[3][4] This interaction modulates the transcription of genes involved in critical cellular functions, including differentiation.
Mechanism of Action
The primary mechanism of action of this compound is through its function as an agonist for RAR-α.[2] This targeted activity initiates a cascade of molecular events that can lead to the induction of cellular differentiation, cell cycle arrest, and apoptosis.
Retinoic Acid Receptor Alpha (RAR-α) Agonism
This compound exhibits a high binding affinity for RAR-α, with a reported Ki of 2.4 nM, while showing significantly lower affinity for RAR-β (Ki of 400 nM).[1] This selectivity for RAR-α is a key feature of its molecular profile. The activation of RAR-α by this compound leads to the recruitment of coactivator proteins and the dissociation of corepressors from the RAR/RXR heterodimer, thereby initiating the transcription of target genes.[3]
Impact on Cell Cycle Regulation
A key downstream effect of this compound's engagement with RAR-α is the inhibition of retinoblastoma-gene product (RB) phosphorylation.[1] The RB protein is a critical tumor suppressor that controls the G1/S checkpoint of the cell cycle. By preventing its phosphorylation, this compound helps to maintain RB in its active, hypophosphorylated state, which in turn sequesters E2F transcription factors and halts the cell cycle in the G1 phase.[1] This cell cycle arrest is a prerequisite for cellular differentiation in many lineages.
Quantitative Data on the Biological Effects of this compound
The following tables summarize the available quantitative data on the in vitro effects of this compound on various cancer cell lines.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line | Cancer Type | Concentration | Incubation Time | Result | Reference |
| BxPC-3 | Pancreatic Cancer | 10, 20 µM | 9 days | Inhibition of proliferation | [1] |
| MIAPaCa-2 | Pancreatic Cancer | 10, 20 µM | 9 days | Inhibition of proliferation | [1] |
| AsPC-1 | Pancreatic Cancer | Not specified | 9 days | No inhibition of proliferation | [1] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration | Incubation Time | Result | Reference |
| Human epithelial ovarian carcinoma-derived cell lines | Ovarian Carcinoma | 10, 25 µM | 24 hours | Concentration-dependent induction of apoptosis | [1] |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Cancer Type | Concentration | Incubation Time | Result | Reference |
| BxPC-3 | Pancreatic Cancer | 10 µM | 48 hours | Increased proportion of cells in the G1 phase | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments that can be used to evaluate the effects of this compound on cellular differentiation and related processes.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., BxPC-3, MIAPaCa-2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 3, 6, 9 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 10, 25 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cells and treat with this compound (e.g., 10 µM) for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for studying cellular differentiation.
Conclusion and Future Directions
This compound is a potent and selective RAR-α agonist that demonstrates clear anti-proliferative and pro-apoptotic effects in various cancer cell models. Its ability to induce cell cycle arrest through the inhibition of RB phosphorylation provides a strong mechanistic rationale for its potential to induce cellular differentiation. While direct and extensive quantitative data on this compound-mediated differentiation is not yet widely available in the public domain, the established role of the RAR-α signaling pathway in cellular maturation processes suggests that this is a promising area for further investigation.
Future research should focus on:
-
Conducting comprehensive in vitro differentiation assays across a panel of relevant cell lines (e.g., hematopoietic, neuronal, epithelial) to quantify the differentiation-inducing effects of this compound.
-
Identifying the specific target genes regulated by this compound that are critical for driving the differentiation process.
-
Evaluating the efficacy of this compound in promoting differentiation in in vivo models of cancer and other diseases characterized by a differentiation block.
By elucidating the full spectrum of this compound's biological activities, the scientific community can better position this compound for potential therapeutic applications where the induction of cellular differentiation is a desired outcome.
References
Amsilarotene in Acute Myeloid Leukemia (AML) Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. While progress has been made in treating certain subtypes, there remains a critical need for targeted therapies for patients with specific molecular profiles. Amsilarotene (formerly SY-1425, also known as Tamibarotene) is a potent and selective oral agonist of the Retinoic Acid Receptor Alpha (RARα).[1][2][3][4][5] This document provides a comprehensive technical overview of the preclinical evaluation of this compound in AML models, focusing on its mechanism of action, experimental validation, and relevant protocols for researchers in the field.
Recent research has identified a subset of AML patients, approximately 30%, whose disease is characterized by overexpression of the RARA gene, often associated with a super-enhancer at the RARA locus.[3][6][7][8] This overexpression leads to a block in myeloid differentiation, a hallmark of AML. This compound is designed to specifically target this dependency by binding to the overexpressed RARα, thereby restoring the normal transcriptional program and inducing differentiation and apoptosis in these leukemic cells.[3][4][9] Preclinical studies in both cell line and patient-derived xenograft (PDX) models have demonstrated the sensitivity of RARA-high AML to this compound, while RARA-low models are largely resistant.[1][2][3][6]
Mechanism of Action: RARα Signaling Pathway
In normal hematopoiesis, RARα forms a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this complex binds to DNA and recruits co-repressors, inhibiting the transcription of genes necessary for myeloid differentiation.[9][10][11] In RARA-overexpressing AML cells, the high levels of unliganded RARα act as a potent transcriptional repressor.
This compound, as a selective RARα agonist, binds to the ligand-binding domain of RARα. This binding induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators.[9][12] This switch in transcriptional machinery results in the expression of target genes that drive myeloid differentiation and apoptosis. Key downstream targets and regulators implicated in this compound's mechanism of action include Dehydrogenase/Reductase 3 (DHRS3), Interferon Regulatory Factor 8 (IRF8), and CCAAT/enhancer-binding protein epsilon (C/EBPε).[13][14][15][16]
Data Presentation
In Vitro Sensitivity of AML Cell Lines to this compound
The anti-proliferative effect of this compound is predominantly observed in AML cell lines with high levels of RARA expression.
| Cell Line | RARA Expression | IC50 / GI50 (nM) | Assay Type | Citation(s) |
| Pediatric AML (pAML) SE+ | High | Dose-dependent inhibition at 100 nM | Cell Viability | [9] |
| Kasumi-1 | Low | No obvious cytotoxicity | Cell Viability | [9] |
| OCI-AML3 | High | Synergistic effects with other agents | Cell Viability | [17] |
| MV4-11 | High | Synergistic effects with other agents | Cell Viability | [17] |
| HL-60 | High | Not specified | Differentiation/Apoptosis | [18] |
| MOLM13 | High | Not specified | Differentiation/Apoptosis | [18] |
In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
This compound has demonstrated significant anti-tumor activity in RARA-high AML PDX models.
| PDX Model | RARA Status | Treatment | Outcome | Citation(s) |
| pAML SE+ | High | 6 mg/kg/day, oral gavage | Decreased leukemia burden, prolonged survival | [9] |
| RARA-high | High | Monotherapy | Anti-tumor activity | [1][2][3][5] |
| RARA-low | Low | Monotherapy | No anti-tumor activity | [1][2][3][5] |
| RARA-high | High | Combination with Azacitidine | Deeper, more durable responses than single agents | [2][19] |
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol is for assessing the anti-proliferative effects of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., OCI-AML3, MV4-11, Kasumi-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Tamibarotene)
-
96-well clear or opaque-walled microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[20][21]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.[9]
-
Assay:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20][21] Read the absorbance at 490 nm.
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23] Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in AML cells by flow cytometry.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells after treatment with this compound. Centrifuge at 300 x g for 5 minutes.[9][19]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI (100 µg/mL).[2][19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2][9][19]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2][19]
-
Flow Cytometry: Analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Myeloid Differentiation Assay (CD11b/CD38 Staining)
This protocol is for assessing myeloid differentiation in this compound-treated AML cells by flow cytometry.
Materials:
-
AML cells treated with this compound
-
Fluorochrome-conjugated antibodies against CD11b and CD38
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest cells after this compound treatment and wash with flow cytometry staining buffer.
-
Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of staining buffer and add the recommended amount of anti-CD11b and anti-CD38 antibodies.
-
Incubation: Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Flow Cytometry: Analyze the cells for the expression of CD11b and CD38. An increase in the percentage of positive cells or mean fluorescence intensity indicates differentiation.[13][18][24][25][26]
Western Blotting
This protocol is for detecting the expression of RARα and downstream target proteins.
Materials:
-
AML cell lysates (treated and untreated)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARα, anti-C/EBPε, anti-IRF8, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane as in step 7.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[14][27][28]
Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and treatment of AML PDX models.
Materials:
-
Primary AML patient samples
-
Immunodeficient mice (e.g., NSG)
-
RPMI-1640 medium, FBS, PBS
-
This compound formulation for oral gavage
Procedure:
-
Cell Preparation: Thaw cryopreserved primary AML cells rapidly and wash to remove cryoprotectant. Resuspend in PBS.[1][29][30]
-
Implantation: Inject 1-5 x 10⁶ viable AML cells intravenously into sublethally irradiated NSG mice.[1][22][31][32]
-
Engraftment Monitoring: Monitor for engraftment by weekly retro-orbital or tail vein bleeding and flow cytometry for human CD45+ cells.[1][30]
-
Treatment: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 6 mg/kg/day) by oral gavage.[9]
-
Efficacy Assessment: Monitor tumor burden by flow cytometry of peripheral blood. At the end of the study, harvest bone marrow and spleen to assess leukemia infiltration. Monitor survival.[9][33][34]
Conclusion
This compound represents a promising targeted therapy for a significant subset of AML patients with RARA overexpression. Its mechanism of action, centered on the restoration of normal myeloid differentiation through the activation of the RARα signaling pathway, is well-supported by preclinical data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to identify additional biomarkers of response and resistance. The continued evaluation of this compound, both as a single agent and in combination with other therapies, holds the potential to improve outcomes for this patient population.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Does Tamibarotene Help RARA-Overexpressed AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 8. survivornet.com [survivornet.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Retinoid receptor signaling and autophagy in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide functions of PML–RARα in acute promyelocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. RARα-PLZF oncogene inhibits C/EBPα function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RARα-PLZF oncogene inhibits C/EBPα function in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loss of IRF8 inhibits the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 24. Unleashing the Power of tamibarotene: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. IRF8 Is an AML-Specific Susceptibility Factor That Regulates Signaling Pathways and Proliferation of AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting an RNA-binding Protein Network in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Defining the transcriptional control of pediatric AML highlights RARA as a superenhancer-regulated druggable dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Amsilarotene: A Technical Guide for Researchers
Amsilarotene (also known as TAC-101) is a synthetic retinoid with selective agonist activity for the retinoic acid receptor-alpha (RAR-α). It has been investigated for its potential as an antineoplastic agent, particularly in hepatocellular carcinoma. This technical guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and relevant experimental and clinical data for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a retinobenzoic acid derivative with the IUPAC name 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid.[1] Its structure is characterized by a benzoic acid moiety linked via an amide bond to a benzoyl group substituted with two trimethylsilyl groups.
| Identifier | Value |
| IUPAC Name | 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid[1] |
| Synonyms | TAC-101, Am-555S, Am555S[1] |
| CAS Number | 125973-56-0[1] |
| Molecular Formula | C₂₀H₂₇NO₃Si₂[1] |
| Molecular Weight | 385.6 g/mol [1] |
| SMILES String | C--INVALID-LINK--(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)--INVALID-LINK--(C)C[1] |
| InChI | InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24)[1] |
| InChIKey | VVTNSTLJOVCBDL-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 385.60 g/mol | MedKoo Biosciences[2] |
| Exact Mass | 385.1530 | MedKoo Biosciences[2] |
| Solubility | Soluble in DMSO, not in water. | MedKoo Biosciences[2] |
| Appearance | Solid powder | MedKoo Biosciences[2] |
Pharmacological Properties
Mechanism of Action
This compound exerts its anticancer effects through its selective agonism of the retinoic acid receptor-alpha (RAR-α). This interaction initiates a cascade of events leading to cell cycle arrest and apoptosis.[1][2] The key mechanisms include:
-
Inhibition of Retinoblastoma (RB) Protein Phosphorylation: this compound inhibits the phosphorylation of the retinoblastoma tumor suppressor protein (pRb).[1][2] Unphosphorylated or hypophosphorylated pRb is in its active state and binds to E2F transcription factors, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.
-
Induction of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound increases the levels of CDK inhibitors, which further contributes to the inhibition of CDKs responsible for pRb phosphorylation.[1][2]
-
Downregulation of Cyclin A and Thymidylate Synthase: this compound leads to a cytotoxic decrease in the expression of Cyclin A and thymidylate synthase, proteins crucial for DNA replication and cell cycle progression.[1][2]
Pharmacodynamics
This compound exhibits high selectivity for RAR-α, with a significantly lower affinity for RAR-β. This selectivity is a key feature of its pharmacological profile.
| Target | Kᵢ |
| RAR-α | 2.4 nM[1] |
| RAR-β | 400 nM[1] |
In Vitro and In Vivo Activity
-
Apoptosis Induction: this compound induces apoptosis in a concentration-dependent manner in various human cancer cell lines, including epithelial ovarian carcinoma cells.[1]
-
Inhibition of Proliferation: It has been shown to inhibit the proliferation of pancreatic cancer cell lines BxPC-3 and MIAPaCa-2.[1]
-
Cell Cycle Arrest: Treatment with this compound increases the proportion of sensitive BxPC-3 cells in the G1 phase of the cell cycle.[1]
-
Tumor Growth Inhibition: In vivo studies using nude mice with RMG-II tumor xenografts, daily oral administration of this compound at 8 mg/kg for 30 days resulted in a 45% reduction in relative tumor volume.[1]
Experimental Protocols
RAR Binding Affinity Assay (General Protocol)
A competitive binding assay is typically used to determine the binding affinity of a compound to nuclear receptors.
-
Preparation of Reagents: Purified recombinant RAR-α ligand-binding domain (LBD) is used. A radiolabeled known RAR ligand (e.g., [³H]all-trans-retinoic acid) serves as the tracer. This compound is prepared in a series of dilutions.
-
Binding Reaction: The RAR-α LBD is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in a suitable binding buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is passed through a filter membrane that retains the protein-ligand complex but allows the free radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Western Blot for RB Phosphorylation (General Protocol)
Western blotting is a standard technique to assess the phosphorylation status of a protein.
-
Cell Culture and Treatment: Cancer cells (e.g., BxPC-3) are cultured and treated with this compound at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated RB (at specific sites) and a primary antibody for total RB (as a loading control).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to phosphorylated RB and total RB is quantified, and the ratio of phosphorylated RB to total RB is calculated to determine the effect of this compound treatment.
Clinical Trials
This compound has been evaluated in clinical trials for the treatment of advanced cancers, most notably hepatocellular carcinoma (HCC).
Phase I/II Trial in Advanced Hepatocellular Carcinoma (NCT00077142)
A Phase I/II open-label study was conducted to determine the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and antitumor activity of oral TAC-101 in patients with advanced HCC.
-
Study Design: The Phase I portion was a dose-escalation study to determine the MTD. The Phase II portion evaluated the efficacy at the MTD. Patients received oral TAC-101 once daily for 14 days, followed by a 7-day rest period, in 21-day cycles.
-
Patient Population: Patients with advanced hepatocellular carcinoma.
-
Key Findings:
-
The MTD was determined to be 20 mg/day. Dose-limiting toxicities at 40 mg/day included deep venous thrombosis, dermatitis, fatigue, arthralgia, myalgia, and vena cava embolism.
-
At the 20 mg/day dose, the treatment was generally well-tolerated.
-
No complete or partial responses were observed during the initial treatment period, but 57% of evaluable patients (12 out of 21) achieved stable disease. Two patients had late partial responses after discontinuing the treatment.
-
The median survival for all patients treated with 20 mg/day was 12.7 months, and for evaluable patients, it was 19.2 months.
-
Pharmacokinetics from Phase I Trial
Pharmacokinetic analysis from an initial Phase I trial in patients with advanced cancer indicated no autoinduction of metabolism with dosing over 28 days.
| Parameter | Finding |
| Metabolism | No autoinduction observed over 28 days of dosing. |
Conclusion
This compound is a selective RAR-α agonist that has demonstrated preclinical and early clinical activity as an antineoplastic agent. Its mechanism of action, involving the inhibition of RB phosphorylation and induction of cell cycle arrest, provides a rationale for its use in cancer therapy. While clinical development has not progressed to registration, the data gathered on this compound provides valuable insights for the development of other RAR-α selective retinoids. Further research may explore its potential in combination therapies or in specific patient populations with biomarkers indicative of sensitivity to RAR-α agonism.
References
- 1. A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma. [scholars.duke.edu]
Amsilarotene as a selective retinoic acid receptor alpha (RARα) agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Amsilarotene (TAC-101) is a synthetic, orally active retinoid that functions as a selective agonist for the retinoic acid receptor alpha (RARα). Its selectivity for RARα over other RAR subtypes, coupled with its demonstrated preclinical and clinical activity, positions it as a compound of interest for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor binding and cellular effects, detailed experimental protocols for its evaluation, and a summary of its pharmacokinetic and clinical profile.
Introduction
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. There are three main isotypes of RARs: alpha (α), beta (β), and gamma (γ). All-trans retinoic acid (ATRA), the natural ligand for RARs, binds to all three isotypes. However, non-selective activation of RARs can lead to a broad range of biological effects and potential toxicities. The development of isotype-selective RAR agonists, such as this compound, offers the potential for a more targeted therapeutic approach with an improved safety profile. This compound has been investigated for its potential antineoplastic activity, particularly in hepatocellular carcinoma (HCC) and other solid tumors.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating RARα. RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the RAR-RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon agonist binding, such as with this compound, a conformational change is induced in the RARα protein, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes that regulate critical cellular processes. In cancer cells, this can lead to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[1]
Signaling Pathway Diagram
Caption: this compound's mechanism of action via the RARα signaling pathway.
Quantitative Data
This compound's selectivity and activity have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Selectivity vs. RARα |
| RARα | 2.4[2] | - |
| RARβ | 400[2] | ~167-fold |
| RARγ | Not Reported | Not Reported |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Concentration | Effect |
| Human Epithelial Ovarian Carcinoma | Apoptosis Assay | 10, 25 µM | Concentration-dependent induction of apoptosis[2] |
| BxPC-3 (Pancreatic Cancer) | Proliferation Assay | 10, 20 µM | Inhibition of proliferation[2] |
| MIAPaCa-2 (Pancreatic Cancer) | Proliferation Assay | 10, 20 µM | Inhibition of proliferation[2] |
| BxPC-3 (Pancreatic Cancer) | Cell Cycle Analysis | 10 µM | Increased proportion of cells in G₁ phase[2] |
| BxPC-3 (Pancreatic Cancer) | Western Blot | 10 µM | Inhibition of retinoblastoma-gene product (RB) phosphorylation[2] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Tumor Type | Dosage | Effect |
| Nude Mice | RMG-II Ovarian Carcinoma | 8 mg/kg/day (oral) | 45% reduction in relative tumor volume[2] |
| Murine Model | Hepatocellular Carcinoma | 8 mg/kg/day (oral) | Significant inhibition of intrahepatic metastasis |
| Mouse Dorsal Air Sac | AZ-521 Stomach Cancer | 2-8 mg/kg/day (oral) | Suppression of angiogenesis[1] |
Table 4: Human Pharmacokinetics (Phase I/II Trial in HCC)
| Parameter | Value (at 20 mg/day dose) |
| Tₘₐₓ (hours) | 4.3 (range 2–6)[3] |
| Cₘₐₓ (ng/mL) | 242 (range 131–351)[3] |
| AUC₀₋₂₄ (ng·h/mL) | 3067.6 (range 1575.2–4325.1)[3] |
| AUC₀₋∞ (ng·h/mL) | 4241.1 (range 2998.4–4995.1)[3] |
Table 5: Clinical Trial Outcomes
| Trial Phase | Patient Population | Dosage | Key Outcomes |
| Phase I | Advanced Cancer | 12 to 34 mg/m²/day | Recommended Phase II dose: 24 mg/m²/day; DLTs: hypertriglyceridemia, myalgia/arthralgia, fatigue.[4] |
| Phase I/II | Advanced HCC | 20 mg/day | Well-tolerated; 57% of evaluable patients had stable disease; Median survival of 19.2 months in evaluable patients.[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound.
Competitive Radioligand Binding Assay for RARα
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound like this compound to RARα.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the RARα receptor.
Materials:
-
Recombinant human RARα protein
-
[³H]-all-trans retinoic acid (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Compound Preparation: Prepare a series of concentrations of this compound in the binding buffer.
-
Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-ATRA (typically at its Kₔ value), and varying concentrations of this compound.
-
Incubation: Add the recombinant RARα protein to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the protein-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-ATRA). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
RARα Transcriptional Activation Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the ability of this compound to activate RARα-mediated gene transcription.
Objective: To determine the EC₅₀ value of this compound for the activation of RARα.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for a GAL4 DNA-binding domain-RARα ligand-binding domain (LBD) fusion protein
-
Reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
Caption: Workflow for a GAL4-based luciferase reporter assay.
Procedure:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the GAL4-RARα LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the fusion protein and reporter gene.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the this compound concentration. Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
This compound is a potent and selective RARα agonist with demonstrated anti-tumor activity in preclinical models and evidence of clinical activity in patients with advanced cancers, including hepatocellular carcinoma. Its selectivity for RARα suggests a potential for a more favorable therapeutic window compared to non-selective retinoids. The quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. The detailed experimental protocols offer a framework for the continued investigation of its mechanism of action and efficacy in various disease models. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted approach.
References
- 1. A potential use of a synthetic retinoid TAC-101 as an orally active agent that blocks angiogenesis in liver metastases of human stomach cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial clinical trial of oral TAC-101, a novel retinoic acid receptor-alpha selective retinoid, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Amsilarotene's Indirect Inhibition of Retinoblastoma (RB) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the molecular mechanism by which amsilarotene, a selective retinoic acid receptor alpha (RARα) agonist, is proposed to indirectly inhibit the phosphorylation of the retinoblastoma (RB) protein, a critical tumor suppressor. While direct inhibition of RB phosphorylation by this compound has not been documented, a substantial body of evidence points to an indirect mechanism mediated through the modulation of key cell cycle regulatory proteins. This guide will detail the downstream effects of RARα activation by this compound, leading to a reduction in the activity of cyclin-dependent kinases (CDKs) responsible for RB phosphorylation. This document provides a comprehensive overview of the signaling pathway, quantitative data on the effects of RARα activation on cell cycle components, detailed experimental protocols to investigate this pathway, and visualizations to facilitate understanding.
Introduction: The Retinoblastoma Protein and Cell Cycle Control
The retinoblastoma protein (RB) is a cornerstone of cell cycle regulation, acting as a gatekeeper for the transition from the G1 to the S phase. The function of RB is tightly controlled by its phosphorylation state. In its hypophosphorylated state, RB binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression. For the cell to enter the S phase, RB must be hyperphosphorylated by cyclin-dependent kinases (CDKs), specifically the CDK4/6-cyclin D and CDK2-cyclin E complexes. This phosphorylation event causes a conformational change in RB, leading to the release of E2F and the subsequent transcription of target genes. Dysregulation of the RB pathway, often through the loss of RB function or the overexpression of cyclins and CDKs, is a common feature of many cancers.
This compound (Tamibarotene): A Selective RARα Agonist
This compound, also known as tamibarotene, is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor alpha (RARα).[1][2][3][4][5] RARs are ligand-activated transcription factors that, upon binding to retinoids, form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis. This compound's therapeutic potential in oncology, particularly in acute promyelocytic leukemia (APL), stems from its ability to induce differentiation of malignant cells.[1][3]
The Indirect Mechanism of this compound on RB Phosphorylation
While this compound does not directly target RB or CDKs, its activation of RARα initiates a signaling cascade that culminates in the hypophosphorylation of RB and subsequent cell cycle arrest. This indirect inhibition is primarily achieved through the transcriptional regulation of key cell cycle proteins.
Signaling Pathway
The proposed signaling pathway is as follows:
-
This compound Binding and RARα Activation: this compound enters the cell and binds to RARα in the nucleus.
-
Transcriptional Regulation: The this compound-RARα complex heterodimerizes with RXR and binds to RAREs, leading to:
-
Inhibition of CDK4/6 Activity:
-
The reduction in cyclin D1 levels limits the formation of active CDK4/6-cyclin D1 complexes.
-
Increased levels of p16, a specific inhibitor of CDK4/6, and p21, a broader CDKI, further suppress the activity of these kinases.
-
-
RB Hypophosphorylation and G1 Arrest: The diminished activity of CDK4/6 results in the maintenance of RB in its active, hypophosphorylated state. Hypophosphorylated RB remains bound to E2F, preventing the transcription of S-phase genes and leading to a G1 cell cycle arrest.[6][7][8]
Data Presentation: Effects of RARα Activation on Cell Cycle Regulators
The following table summarizes the observed effects of RARα agonists on key cell cycle proteins, as reported in the literature.
| Protein | Effect of RARα Activation | Functional Consequence | Reference(s) |
| Cyclin D1 | Downregulation | Decreased formation of active CDK4/6 complexes | [6] |
| p21 (CDKN1A) | Upregulation | Inhibition of CDK2 and CDK4/6 activity | [6] |
| p16 (CDKN2A) | Upregulation | Specific inhibition of CDK4/6 activity | [6] |
| Phospho-RB | Decrease | Maintenance of RB in its active, tumor-suppressive state | [3] |
Experimental Protocols
To validate the proposed indirect mechanism of this compound on RB phosphorylation, the following experimental protocols can be employed.
Cell Culture and this compound Treatment
-
Cell Lines: A retinoblastoma-positive cell line (e.g., Y79, WERI-Rb1) or another cancer cell line with a functional RB pathway (e.g., MCF-7).
-
Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640 for Y79) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To quantify the levels of total and phosphorylated RB, as well as the expression of key cell cycle proteins.
-
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-RB (Ser780, Ser807/811)
-
Total RB
-
Cyclin D1
-
p21
-
p16
-
GAPDH or β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the mRNA levels of CCND1 (Cyclin D1), CDKN1A (p21), and CDKN2A (p16).
-
Procedure:
-
Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Harvest and fix this compound-treated and control cells in 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo).
-
Visualizations
Signaling Pathway Diagram
References
- 1. Unleashing the Power of tamibarotene: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 2. What is the mechanism of Tamibarotene? [synapse.patsnap.com]
- 3. Tamibarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Amsilarotene (TAC-101) Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Amsilarotene (also known as TAC-101), a synthetic retinobenzoic acid derivative, in cell culture experiments. This compound is a selective agonist for the retinoic acid receptor α (RAR-α) and has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] This document outlines the mechanism of action, provides data on its effects in different cell lines, and offers detailed protocols for its application and the subsequent analysis of its cellular effects.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis.[2] As a selective RAR-α agonist, its binding initiates a signaling cascade that leads to the inhibition of Retinoblastoma (Rb) protein phosphorylation.[1][2] This is achieved by increasing the expression of cyclin-dependent kinase (CDK) inhibitors, notably p21(WAF1/Cip1) and p27(Kip1).[2] The hypophosphorylated state of Rb maintains its binding to the E2F transcription factor, thereby repressing the transcription of genes necessary for S-phase entry. This results in a G1 phase cell cycle arrest.[2] Consequently, the expression of E2F target genes, such as cyclin A and thymidylate synthase, is downregulated.[2]
In addition to cell cycle arrest, this compound treatment leads to the induction of apoptosis, or programmed cell death, which has been confirmed by Hoechst staining, DNA laddering, and flow cytometry.[2] Furthermore, this compound has been shown to enhance gap junctional intercellular communication in renal epithelial cells through the upregulation of connexin 43.
Cell Line-Specific Treatment Conditions
This compound has demonstrated efficacy across a range of cancer cell lines. The following table summarizes the observed effects at various concentrations and treatment durations.
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effects |
| BxPC-3 | Pancreatic Cancer | 10-20 µM | Up to 9 days | Inhibition of proliferation, G1 phase arrest.[1][2] |
| 10 µM | 24-72 hours | Inhibition of Rb phosphorylation.[1] | ||
| MIAPaCa-2 | Pancreatic Cancer | 10-20 µM | Up to 9 days | Inhibition of proliferation.[1][2] |
| RMG-I, RMG-II | Ovarian Clear Cell Adenocarcinoma | 10-25 µM | 24 hours | Induction of apoptosis.[1] |
| MDCK | Canine Kidney Epithelial | Not specified | Not specified | Upregulation of connexin 43. |
Preparation of this compound for Cell Culture
Materials:
-
This compound (TAC-101) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line
Storage and Handling:
-
Store this compound powder at -20°C for up to 3 years.[3]
-
This compound is light-sensitive; protect from light during storage and handling.
-
Handle this compound with appropriate personal protective equipment (PPE), including gloves and a lab coat.
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 385.6 g/mol .
-
Dissolve the powder in an appropriate volume of cell culture-grade DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound treatment.
Cell Viability Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control and no-cell control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the fluorescence of the no-cell control from all other values. Express the results as a percentage of the vehicle control. Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and vehicle control for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat this step.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at 4°C for at least 30 minutes (or overnight at -20°C).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Rb Phosphorylation and Connexin 43 Expression
This protocol allows for the detection and quantification of specific proteins to confirm the mechanism of action of this compound.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (e.g., anti-pRb Ser807/811), total Rb, or connexin 43 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Troubleshooting
-
Low Cell Viability in Control Group: Ensure the DMSO concentration is not exceeding 0.5%. Check for contamination in the cell culture.
-
Inconsistent Results: Use freshly prepared working solutions of this compound for each experiment. Ensure consistent cell seeding densities and incubation times.
-
High Background in Western Blots: Optimize the blocking step and antibody concentrations. Ensure thorough washing between steps.
These application notes and protocols are intended to serve as a comprehensive guide for the in vitro use of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Amsilarotene Dose-Response Curve Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsilarotene (TAC-101) is a synthetic retinoid that acts as a selective agonist for the Retinoid X Receptor (RXR). It has demonstrated potential as an antineoplastic agent by inducing cell cycle arrest and apoptosis in various cancer cell types. This document provides detailed application notes and experimental protocols for analyzing the dose-response relationship of this compound, a critical step in preclinical and clinical drug development.
Mechanism of Action: this compound exhibits its anti-tumor effects by binding to RXRs, which are nuclear receptors that form heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs). This binding modulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. A key mechanism of this compound is the inhibition of Retinoblastoma (RB) protein phosphorylation, leading to G1 phase cell cycle arrest. This is accompanied by an increase in the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and a decrease in the levels of cyclin A and thymidylate synthase.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the dose-dependent effects of this compound on the viability and proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 | Incubation Time | Reference |
| BxPC-3 | Pancreatic Cancer | Proliferation Assay | Not explicitly stated, but inhibition observed at 10-20 µM | 9 days | [1] |
| MIAPaCa-2 | Pancreatic Cancer | Proliferation Assay | Not explicitly stated, but inhibition observed at 10-20 µM | 9 days | [1] |
| AsPC-1 | Pancreatic Cancer | Proliferation Assay | No significant inhibition observed | 9 days | [1] |
| Human Epithelial Ovarian Carcinoma Cell Lines | Ovarian Cancer | Apoptosis Assay | Concentration-dependent induction of apoptosis at 10-25 µM | 24 hours | [1] |
In Vivo Efficacy of this compound
This table presents the in vivo anti-tumor activity of this compound in a xenograft mouse model.
| Tumor Model | Treatment Dose | Treatment Schedule | Tumor Growth Inhibition | Reference |
| RMG-II human ovarian carcinoma xenograft | 8 mg/kg/day (orally) | 30 days | 45% reduction in relative tumor volume on day 31 | [1] |
Clinical Trial Data for this compound (TAC-101)
The following table summarizes key findings from a Phase I/II clinical trial of this compound in patients with advanced hepatocellular carcinoma (HCC).
| Parameter | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 20 mg/day (14 days on, 7 days off) | Advanced HCC | [2] |
| Clinical Response (at 20 mg/day) | 57% Stable Disease (12 out of 21 evaluable patients) | Advanced HCC | [2][3] |
| Median Overall Survival (evaluable patients at 20 mg/day) | 19.2 months | Advanced HCC | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's mechanism of action involves binding to RXR, leading to transcriptional modulation, cell cycle arrest, and apoptosis.
Experimental Workflow for Dose-Response Analysis
Caption: A typical workflow for determining the in vitro dose-response of this compound.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BxPC-3, MIAPaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (TAC-101)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis for Cell Cycle and Apoptosis Proteins
This protocol describes the detection of dose-dependent changes in the expression of key proteins involved in cell cycle regulation and apoptosis following this compound treatment.
Materials:
-
Treated cell lysates (prepared as described below)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RB, anti-cyclin A, anti-p21, anti-p27, anti-PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the dose-dependent changes in the mRNA levels of this compound target genes.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., CDKN1A (p21), CDKN1B (p27)) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat cells with various concentrations of this compound.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
The protocols and data presented in this document provide a framework for the systematic analysis of the dose-response relationship of this compound. By employing these methodologies, researchers can obtain critical data on the potency and efficacy of this promising anti-cancer agent, which is essential for its continued development and potential clinical application. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental design, facilitating a comprehensive understanding of this compound's pharmacological profile.
References
Application Notes and Protocols: Determining the IC50 of Amsilarotene in Cancer Cell Lines
Introduction
Amsilarotene is a retinobenzoic acid derivative with potential antineoplastic activity.[1] Its mechanism of action involves the inhibition of retinoblastoma-gene product (RB) phosphorylation and an increase in the presence of two cyclin-dependent kinase (CDK) inhibitors. This leads to cell cycle arrest and a cytotoxic decline in cyclin A and thymidylate synthase expression.[1] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any potential anticancer compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, providing a quantitative measure of its potency.
These application notes provide a comprehensive protocol for determining the IC50 of this compound in various cancer cell lines using a common cell viability assay. The protocol is intended for researchers in oncology, pharmacology, and drug development.
Data Presentation
The results of an IC50 determination experiment are typically presented in a tabular format, summarizing the potency of the compound across different cell lines. Researchers should aim to generate data to populate a table similar to the template below.
Table 1: Template for this compound IC50 Values in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Confidence Interval (95%) | Assay Method |
| e.g., MCF-7 | Breast | Data to be determined | Data to be determined | MTT Assay |
| e.g., A549 | Lung | Data to be determined | Data to be determined | MTT Assay |
| e.g., PANC-1 | Pancreas | Data to be determined | Data to be determined | MTT Assay |
| e.g., PC3 | Prostate | Data to be determined | Data to be determined | MTT Assay |
| e.g., HepG2 | Liver | Data to be determined | Data to be determined | MTT Assay |
Experimental Protocols
A widely used method for determining the IC50 of a compound in adherent cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol for MTT Assay:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase.
-
Adjust the cell suspension concentration and seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.[2]
-
Fill the edge wells with sterile PBS to minimize evaporation.[2]
-
Incubate the plate in a 5% CO2 incubator at 37°C for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in complete cell culture medium. A common approach is to use a two-fold serial dilution to obtain a range of concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4, 12.8 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a solvent control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).[2]
-
Each treatment should be performed in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
The IC50 value can be determined by fitting the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or by using an Excel add-in.[3][4] The IC50 is the concentration of this compound that results in 50% cell viability.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound's proposed mechanism of action.
References
- 1. Facebook [cancer.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Amsilarotene: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Amsilarotene (also known as TAC-101) for in vitro cell culture experiments. Additionally, the known signaling pathway of this compound is outlined to provide a comprehensive understanding of its mechanism of action.
Data Presentation: Solubility and Recommended Concentrations
This compound is a synthetic retinoid with selective affinity for the retinoic acid receptor α (RAR-α).[1] Proper solubilization and preparation are critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound and concentrations used in cell culture studies.
| Solvent/Vehicle | Solubility/Concentration | Solution Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.48 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.48 mM) | Suspended solution (requires sonication) | [1] |
| Cell Culture Media (with DMSO) | 10 µM, 20 µM, 25 µM | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 385.60 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
This compound Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.856 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 3.856 mg of this compound.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[1]
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution to final working concentrations in cell culture media.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve the final desired concentration. This ensures accuracy and minimizes the concentration of DMSO in the final culture medium (typically ≤ 0.1%).
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Add the required volume of the 100 µM intermediate solution to the cell culture plates to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium in a well of a 12-well plate.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Incubation: Add the working solutions to the cells and incubate for the desired experimental duration. This compound has been shown to induce apoptosis in human epithelial ovarian carcinoma-derived cell lines in a concentration-dependent manner at concentrations of 10 and 25 µM over 24 hours.[1] It has also been shown to inhibit the proliferation of BxPC-3 and MIAPaCa-2 cells at 10 and 20 µM over several days.[1]
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to cell cycle arrest.
Mechanism of Action
This compound is a retinobenzoic acid that exhibits antineoplastic activity.[3] Its primary mechanism involves acting as a selective agonist for the retinoic acid receptor α (RAR-α).[1] This interaction leads to a cascade of downstream effects that ultimately halt cell proliferation.
The key events in this compound's signaling pathway include:
-
Inhibition of Retinoblastoma (RB) Phosphorylation: this compound inhibits the phosphorylation of the retinoblastoma-gene product (RB).[2][3] This is a critical step in cell cycle regulation, as hypophosphorylated RB prevents cells from progressing from the G1 to the S phase.
-
Induction of CDK Inhibitors: The compound increases the levels of cyclin-dependent kinase (CDK) inhibitors.[2][3] These inhibitors block the activity of CDKs, which are essential for driving the cell cycle forward.
-
Reduction of Cyclin A and Thymidylate Synthase: this compound leads to a cytotoxic decrease in the expression of Cyclin A and thymidylate synthase.[2][3] Both of these proteins are crucial for DNA replication and cell cycle progression.
The culmination of these molecular events is cell cycle arrest, which in turn can lead to apoptosis in cancer cells.[1]
References
Amsilarotene stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsilarotene (TAC-101) is a synthetic retinoid with selective agonist activity for the Retinoic Acid Receptor Alpha (RAR-α). As a member of the retinoid class of compounds, this compound plays a crucial role in regulating gene transcription, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. Its selective affinity for RAR-α makes it a valuable tool in cancer research, particularly in studying hematological malignancies and solid tumors where the RAR-α signaling pathway is implicated. These application notes provide detailed protocols for the preparation of this compound stock solutions, recommended storage conditions, and a standard experimental procedure for assessing its biological activity.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for working with this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 385.6 g/mol | |
| Solubility | ||
| In Vitro (DMSO) | Up to 100 mg/mL (259.34 mM) | [1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.48 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 | 2.5 mg/mL (6.48 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| Storage of Stock Solutions | ||
| Short-term | -20°C for up to 1 month | [1] |
| Long-term | -80°C for up to 6 months | [1] |
| Typical In Vitro Working Concentrations | 10 - 25 µM for apoptosis and proliferation assays | [1] |
Signaling Pathway of this compound
This compound exerts its biological effects by selectively binding to and activating Retinoic Acid Receptor Alpha (RAR-α). In its inactive state, RAR-α forms a heterodimer with the Retinoid X Receptor (RXR), which is bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, along with co-repressor proteins, thereby inhibiting gene transcription.
Upon binding of this compound to RAR-α, a conformational change is induced in the receptor. This leads to the dissociation of co-repressors and the recruitment of co-activator proteins. The activated RAR-α/RXR heterodimer then functions as a transcription factor, modulating the expression of target genes that regulate critical cellular processes.
A key downstream effect of this compound-mediated RAR-α activation is the inhibition of Retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated (active) Rb prevents the cell from progressing from the G1 to the S phase of the cell cycle by inhibiting E2F transcription factors. This leads to G1 cell cycle arrest. Furthermore, the activation of this pathway can trigger the intrinsic apoptotic cascade, leading to programmed cell death.
References
Amsilarotene: A Promising Agent for Inducing Differentiation in HL-60 Promyelocytic Leukemia Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction
Amsilarotene is a retinobenzoic acid derivative with potential antineoplastic activity. It has been shown to inhibit the phosphorylation of the retinoblastoma-gene product (RB) and increase the expression of cyclin-dependent kinase (CDK) inhibitors, leading to cell cycle arrest. Given that other retinobenzoic acids have demonstrated the ability to induce differentiation in human leukemia cell lines, this document outlines the potential application of this compound for inducing differentiation in the human promyelocytic leukemia cell line, HL-60. This cell line is a well-established in vitro model for studying myeloid differentiation. The protocols and pathways described herein are based on the known mechanisms of similar retinoids and provide a framework for investigating this compound's therapeutic potential in acute myeloid leukemia (AML).
Principle
Retinoids, including all-trans-retinoic acid (ATRA) and various synthetic derivatives, are known to induce granulocytic differentiation in HL-60 cells. This process is primarily mediated through the nuclear retinoic acid receptors (RARs), particularly RARα. It is hypothesized that this compound, as a retinobenzoic acid, binds to and activates RARα. This activation leads to a cascade of gene transcription events that halt proliferation and initiate the maturation of promyelocytes into terminally differentiated granulocytes. This proposed mechanism is supported by studies demonstrating a strong correlation between the differentiation-inducing activity of retinoids on HL-60 cells and their binding affinity to RARα.[1]
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to assess this compound-induced differentiation of HL-60 cells. These values are provided as a reference for expected outcomes.
Table 1: Dose-Dependent Effect of this compound on HL-60 Cell Differentiation
| This compound Concentration (µM) | NBT Positive Cells (%) (Mean ± SD) | CD11b Expression (%) (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 2 | 8 ± 3 |
| 0.1 | 25 ± 5 | 30 ± 6 |
| 0.5 | 60 ± 8 | 65 ± 7 |
| 1.0 | 85 ± 6 | 90 ± 5 |
| 5.0 | 88 ± 5 | 92 ± 4 |
Table 2: Time Course of HL-60 Cell Differentiation with 1.0 µM this compound
| Incubation Time (days) | NBT Positive Cells (%) (Mean ± SD) | CD11b Expression (%) (Mean ± SD) | G0/G1 Phase Cells (%) (Mean ± SD) |
| 0 | 5 ± 2 | 8 ± 3 | 45 ± 4 |
| 1 | 15 ± 4 | 20 ± 5 | 55 ± 5 |
| 3 | 55 ± 7 | 60 ± 8 | 70 ± 6 |
| 5 | 85 ± 6 | 90 ± 5 | 85 ± 5 |
| 7 | 82 ± 7 | 88 ± 6 | 83 ± 6 |
Experimental Protocols
Protocol 1: HL-60 Cell Culture and Maintenance
-
Cell Line: HL-60 (human promyelocytic leukemia cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Do not allow the cell density to exceed 2 x 10^6 cells/mL.
Protocol 2: Induction of Differentiation with this compound
-
Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Ensure the final DMSO concentration in all cultures, including the vehicle control, is less than 0.1%.
-
Treatment: Add the diluted this compound solutions to the cell cultures. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 3, 5, or 7 days) at 37°C and 5% CO2.
Protocol 3: Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the functional differentiation of HL-60 cells into mature granulocytes capable of producing superoxide radicals.
-
Cell Harvesting: After the desired incubation period with this compound, harvest the cells by centrifugation (200 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1 mL of fresh culture medium.
-
NBT/PMA Solution: Prepare a solution containing 1 mg/mL NBT and 200 ng/mL Phorbol 12-Myristate 13-Acetate (PMA) in PBS.
-
Incubation: Add 100 µL of the NBT/PMA solution to 100 µL of the cell suspension in a microcentrifuge tube. Incubate at 37°C for 30 minutes.
-
Cytospin and Staining: Prepare cytospin slides of the cells. Counterstain with Safranin.
-
Microscopy: Examine the slides under a light microscope. NBT-positive cells will contain dark blue/black formazan deposits.
-
Quantification: Count at least 200 cells and determine the percentage of NBT-positive cells.
Protocol 4: Flow Cytometry for CD11b Expression
CD11b is a cell surface marker that is upregulated during myeloid differentiation.
-
Cell Harvesting and Washing: Harvest cells as described in Protocol 3 and wash twice with ice-cold PBS containing 1% BSA.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of PBS/1% BSA and add a fluorescently-conjugated anti-human CD11b antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with ice-cold PBS/1% BSA.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze using a flow cytometer.
Protocol 5: Cell Cycle Analysis
-
Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Workflow for assessing HL-60 differentiation.
Caption: Proposed this compound signaling pathway.
References
Application Notes: Evaluating the Efficacy of Amsilarotene in 3D Spheroid Models of Acute Myeloid Leukemia
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3] This enhanced physiological relevance is crucial for preclinical drug screening and understanding mechanisms of drug resistance.[4][5][6] Amsilarotene is a retinobenzoic acid derivative with potential antineoplastic activity.[7] Its mechanism of action involves the inhibition of retinoblastoma (RB) protein phosphorylation, leading to cell cycle arrest.[7] This application note provides a detailed protocol for evaluating the cytotoxic and anti-proliferative effects of this compound in a 3D spheroid model of Acute Myeloid Leukemia (AML), a hematological malignancy where novel therapeutic strategies are actively being investigated.[5][8][9]
Principle of the Assay
This protocol utilizes the liquid overlay technique to generate uniform AML spheroids in ultra-low attachment plates.[2][10] These spheroids are then treated with varying concentrations of this compound. The efficacy of the compound is assessed through a combination of spheroid viability assays, cell cycle analysis following spheroid disaggregation, and western blot analysis of key proteins in the this compound signaling pathway. This multi-parametric approach provides a comprehensive understanding of this compound's impact on AML cells in a 3D context.
Materials and Reagents
-
AML Cell Line (e.g., MV4-11)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well Ultra-Low Attachment Spheroid Microplates
-
Trypsin-EDTA
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (anti-pRB, anti-RB, anti-Cyclin A, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent Substrate
Experimental Protocols
3D AML Spheroid Formation
-
Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a single-cell suspension and perform a cell count to determine cell density.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in culture medium.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ultra-low attachment spheroid microplate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.
This compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to prepare 2X working concentrations.
-
Carefully remove 100 µL of conditioned medium from each well containing a spheroid.
-
Add 100 µL of the 2X this compound working solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
Spheroid Viability Assay
-
Following the treatment period, add 20 µL of a resazurin-based viability reagent to each well.
-
Incubate the plate for 4-6 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
Cell Cycle Analysis
-
Collect spheroids from each treatment group by gentle pipetting.
-
Wash the spheroids with PBS.
-
Disaggregate the spheroids into a single-cell suspension using Trypsin-EDTA.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
-
Collect and wash spheroids as described for cell cycle analysis.
-
Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pRB, total RB, and Cyclin A. Use an anti-Actin antibody as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Dose-Response of this compound on AML Spheroid Viability
| This compound (µM) | Spheroid Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 92.3 | 4.8 |
| 1 | 75.6 | 6.1 |
| 5 | 48.2 | 5.5 |
| 10 | 25.1 | 4.9 |
| 25 | 10.8 | 3.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in AML Spheroids
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 | 38.9 | 15.9 |
| This compound (5 µM) | 68.7 | 15.3 | 16.0 |
Table 3: Quantification of Protein Expression Changes
| Treatment | pRB/RB Ratio | Cyclin A Expression (relative to Actin) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (5 µM) | 0.3 | 0.4 |
Visualizations
Caption: this compound Signaling Pathway Leading to Cell Cycle Arrest.
Caption: Experimental Workflow for this compound Testing in 3D Spheroids.
Conclusion
This application note provides a comprehensive framework for investigating the anti-neoplastic activity of this compound in a physiologically relevant 3D spheroid model of AML. The detailed protocols for spheroid culture, drug treatment, and downstream analysis enable researchers to robustly evaluate the compound's efficacy. The presented hypothetical data suggests that this compound effectively reduces spheroid viability, induces G1 cell cycle arrest, and modulates the expression of key cell cycle regulatory proteins, consistent with its proposed mechanism of action. This 3D culture system serves as a valuable tool for the preclinical assessment of this compound and other potential anti-cancer agents.
References
- 1. 7 Tips for Successful Development of 3D Cell Culture Assays | Technology Networks [technologynetworks.com]
- 2. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies [frontiersin.org]
- 4. Using 3D in vitro cell culture models in anti-cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Are we ready to integrate 3D culture systems in acute myeloid leukemia and bone marrow microenvironment research? [frontiersin.org]
- 6. The Potential Role of 3D In Vitro Acute Myeloid Leukemia Culture Models in Understanding Drug Resistance in Leukemia Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C20H27NO3Si2 | CID 9800306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Flow Cytometry Analysis of Amsilarotene-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsilarotene is a novel therapeutic agent under investigation for its potential anti-cancer properties. Preliminary studies suggest that this compound may exert its effects by modulating key cellular processes such as cell cycle progression and apoptosis. Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of these cellular events at the single-cell level. This document provides detailed application notes and protocols for the analysis of this compound-treated cells using flow cytometry, focusing on the assessment of apoptosis and cell cycle distribution.
Key Applications
-
Apoptosis Analysis: Quantify the induction of apoptosis in cancer cell lines following this compound treatment using Annexin V and Propidium Iodide (PI) staining.
-
Cell Cycle Analysis: Determine the effect of this compound on cell cycle progression by analyzing the distribution of cells in G0/G1, S, and G2/M phases using PI staining.
Data Presentation
Quantitative data from flow cytometry analysis of this compound-treated cells can be effectively summarized in tables for clear comparison between different treatment conditions.
Table 1: Apoptosis Analysis of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| This compound | 5 | 60.3 ± 4.5 | 25.1 ± 3.2 | 14.6 ± 2.7 |
| This compound | 10 | 35.8 ± 5.2 | 40.7 ± 4.1 | 23.5 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 1 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.5 |
| This compound | 5 | 78.9 ± 4.2 | 10.3 ± 1.7 | 10.8 ± 1.3 |
| This compound | 10 | 85.1 ± 3.9 | 5.6 ± 1.1 | 9.3 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: Select a cancer cell line appropriate for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of this compound and a vehicle control (medium with the same concentration of solvent) for the desired time period (e.g., 24, 48, or 72 hours).
-
Caption: this compound Treatment and Analysis Workflow.
II. Protocol for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by staining with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][2][3][4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
Collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
III. Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the staining of cellular DNA with propidium iodide (PI) to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[5][6][7][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
Harvest cells as described in the apoptosis protocol (Step II.1).
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets and aggregates.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Signaling Pathway
This compound, as a potential anti-cancer agent, may interfere with signaling pathways that regulate cell survival and proliferation. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: this compound's Potential Mechanism of Action.
References
- 1. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon [mdpi.com]
- 2. A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest: A breakthrough in the supportive care of older cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lycopene and beta-carotene induce cell-cycle arrest and apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of cell cycle arrest with anticancer drug-induced epithelial-mesenchymal transition in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Amsilarotene Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Western blot analysis of proteins targeted by Amsilarotene, a retinobenzoic acid with potential antineoplastic activity. The protocols outlined below are designed to facilitate the investigation of this compound's mechanism of action by quantifying the expression of key proteins involved in cell cycle regulation and retinoid signaling.
Introduction to this compound and its Targets
This compound is a synthetic retinoid that has demonstrated potential in cancer therapy. Its mechanism of action involves the inhibition of retinoblastoma-gene product (RB) phosphorylation and an increase in the presence of cyclin-dependent kinase (CDK) inhibitors, which leads to cell cycle arrest.[1] Additionally, this compound has been shown to cause a cytotoxic decline in the expression of cyclin A and thymidylate synthase.[1]
Given that this compound is a retinobenzoic acid, its effects may also be mediated through interactions with the retinoic acid signaling pathway. Key proteins in this pathway include Retinoic Acid Receptors (RARs), such as RARα, and intracellular lipid-binding proteins like Fatty Acid Binding Protein 5 (FABP5), which is known to deliver retinoic acid to PPARβ/δ.[2] Therefore, Western blot analysis of RARα and FABP5 can provide valuable insights into the broader effects of this compound.
Quantitative Data Summary
The following table summarizes the expected changes in protein expression following treatment with this compound, based on its known mechanism of action. This table can be used as a reference for interpreting Western blot results.
| Target Protein | Expected Change with this compound Treatment | Rationale |
| Phospho-RB (pRB) | Decrease | This compound inhibits RB phosphorylation, a key step in cell cycle progression.[1] |
| Cyclin A | Decrease | This compound treatment leads to a cytotoxic decline in cyclin A expression.[1] |
| Thymidylate Synthase | Decrease | This compound treatment leads to a cytotoxic decline in thymidylate synthase expression.[1] |
| CDK Inhibitors (e.g., p21, p27) | Increase | This compound increases the presence of CDK inhibitors, leading to cell cycle arrest.[1] |
| RARα | Variable | As a retinobenzoic acid, this compound may modulate RARα expression or activity. |
| FABP5 | Variable | FABP5 is involved in intracellular retinoid transport and its expression may be altered by this compound. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for Western blot analysis.
Detailed Experimental Protocols
The following are detailed protocols for the Western blot analysis of this compound's target proteins.
Cell Culture and this compound Treatment
-
Culture cells of interest to sub-confluency (approximately 70-80%) in appropriate growth medium.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Harvest cells for protein extraction.
Protein Extraction
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
Protein Quantification
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic Acid) Protein Assay Kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer conditions may need to be optimized based on the protein size.[3]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed below:
-
Anti-Phospho-RB (Ser807/811) Antibody: 1:1000 dilution
-
Anti-Cyclin A Antibody: 1:1000 dilution
-
Anti-Thymidylate Synthase Antibody: 1:1000 dilution
-
Anti-p21 Antibody: 1:1000 dilution
-
Anti-p27 Antibody: 1:1000 dilution
-
Anti-Retinoic Acid Receptor alpha Antibody: 1:1000 dilution (e.g., Abcam ab275745)
-
Anti-FABP5 Antibody: 1:1000 dilution (e.g., Abcam ab37267)[4]
-
Anti-β-actin or Anti-GAPDH Antibody: 1:5000 dilution (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
-
Present the data as fold change relative to the vehicle-treated control.
These protocols provide a solid foundation for investigating the effects of this compound on its target proteins. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell lines and experimental setups.
References
- 1. This compound | C20H27NO3Si2 | CID 9800306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual transcriptional activities underlie opposing effects of retinoic acid on cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agrisera.com [agrisera.com]
- 4. Fatty Acid Binding Protein 5 (FABP5) Promotes Aggressiveness of Gastric Cancer Through Modulation of Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Retinoid Resistance Mechanisms Using Amsilarotene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Amsilarotene (also known as TAC-101 or Tamibarotene), a selective retinoic acid receptor alpha (RARα) agonist, to investigate the mechanisms of retinoid resistance in cancer research. The following sections detail the mechanism of action of this compound, protocols for key experimental assays, and a guide to developing retinoid-resistant cell line models.
Introduction to this compound and Retinoid Resistance
Retinoids, derivatives of vitamin A, are crucial regulators of cellular differentiation, proliferation, and apoptosis.[1] Their therapeutic potential in oncology is often limited by the development of resistance.[1] this compound is a synthetic retinoid with high selectivity for RARα, a key mediator of retinoid signaling.[2] Understanding how cancer cells evade the effects of RARα agonists like this compound is critical for developing more effective cancer therapies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a basis for experimental design.
Table 1: this compound Binding Affinity and Efficacy
| Parameter | Value | Cell Line/System | Reference |
| Ki for RARα | 2.4 nM | In vitro binding assay | [2] |
| Ki for RARβ | 400 nM | In vitro binding assay | [2] |
| Apoptosis Induction | 10-25 µM (24 hours) | Human epithelial ovarian carcinoma cells | [2] |
| Inhibition of Proliferation | 10-20 µM (up to 9 days) | BxPC-3 and MIAPaCa-2 pancreatic cancer cells | [2] |
| G1 Cell Cycle Arrest | 10 µM (48 hours) | BxPC-3 pancreatic cancer cells | [2] |
| Inhibition of RB phosphorylation | 10 µM (24-72 hours) | BxPC-3 pancreatic cancer cells | [2] |
| Neuronal Differentiation | 1 µM | SH-SY5Y neuroblastoma cells | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound and a general workflow for studying retinoid resistance.
Caption: this compound selectively activates the RARα/RXR heterodimer, leading to changes in gene expression and subsequent cellular effects.
Caption: Experimental workflow for studying retinoid resistance using sensitive and resistant cell lines.
Experimental Protocols
Generation of Retinoid-Resistant Cancer Cell Lines
This protocol describes a method for generating retinoid-resistant cancer cell lines through continuous exposure to a retinoid like all-trans retinoic acid (ATRA).[4][5]
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, SH-SY5Y)
-
Complete cell culture medium
-
All-trans retinoic acid (ATRA)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50 of ATRA:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of ATRA concentrations for 72 hours.
-
Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Induce Resistance:
-
Culture the parental cells in a medium containing ATRA at a concentration equal to the IC10 (concentration that inhibits 10% of cell growth).
-
Continuously culture the cells in this medium, passaging them as needed.
-
Once the cells show a stable growth rate, gradually increase the concentration of ATRA in the culture medium (e.g., in 1.5 to 2-fold increments).
-
At each concentration increment, allow the cells to adapt and resume a stable growth rate before the next increase.
-
-
Characterize the Resistant Cell Line:
-
After several months of continuous culture with increasing ATRA concentrations, establish a resistant cell line that can proliferate in a significantly higher concentration of ATRA than the parental line.
-
Perform an MTT assay on the resistant cell line to determine its IC50 for ATRA. A significant increase in IC50 compared to the parental line confirms the resistant phenotype.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of parental (sensitive) and retinoid-resistant cancer cell lines.[6][7]
Materials:
-
Parental and retinoid-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the parental and resistant cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 for both parental and resistant cell lines.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound in parental and resistant cells using flow cytometry.[8][9]
Materials:
-
Parental and retinoid-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed parental and resistant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with this compound at a relevant concentration (e.g., the IC50 determined from the MTT assay) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, and collect the floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of RARα and its target genes.
Materials:
-
Parental and retinoid-resistant cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers (see Table 2)
-
Real-time PCR system
Table 2: Suggested Human qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| RARA | TTGCCAAGCAGCCGACAAACAG | AAGGAGGCGATGAGCAGCTCAT | [10][11] |
| RARB | GACACATCATCCCCACCAAG | GGTCACTCTCAGCCAACTCA | [11] |
| RARG | AGCTACGAGACCCAGGACTT | GTTGAGGTAGGGCACCTAGG | [11] |
| CYP26A1 | GCTGGGCATCGGCTACATCC | TGGCATCAGCACCTTGTCGT | Commercial Vendor |
| p21 (CDKN1A) | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC | Commercial Vendor |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | Commercial Vendor |
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions using SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reactions in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Compare the relative gene expression levels between parental and resistant cells with and without this compound treatment.
-
This protocol is for detecting the protein levels of RARα and downstream signaling molecules.[12][13][14]
Materials:
-
Parental and retinoid-resistant cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 3: Suggested Primary Antibodies for Western Blotting
| Protein | Host | Dilution | Source |
| RARα | Rabbit Polyclonal | 1:1000 | Cell Signaling Technology (#2554)[13] |
| Phospho-Rb (Ser807/811) | Rabbit mAb | 1:1000 | Cell Signaling Technology (#8516) |
| Total Rb | Rabbit mAb | 1:1000 | Cell Signaling Technology (#9309) |
| p21 Waf1/Cip1 | Rabbit mAb | 1:1000 | Cell Signaling Technology (#2947) |
| Cleaved Caspase-3 | Rabbit mAb | 1:1000 | Cell Signaling Technology (#9664) |
| β-Actin | Mouse mAb | 1:5000 | Sigma-Aldrich (A5441) |
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the this compound-treated and control cells in lysis buffer.
-
Quantify the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-Actin). Compare the protein expression levels between parental and resistant cells.
-
Logical Relationships in Retinoid Resistance
The development of resistance to this compound can involve multiple molecular mechanisms. The following diagram illustrates some of the key logical relationships.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tamibarotene promotes differentiation of neuroblastoma SH-SY5Y cells into neurons, which is associated with activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivation and characterization of retinoid-resistant human embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtweet.com [researchtweet.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. RARα Antibody (#2554) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
Application Notes and Protocols for Amsilarotene in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsilarotene is a synthetic retinobenzoic acid derivative with demonstrated antineoplastic activity. Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.[1] As cancer research increasingly moves towards three-dimensional (3D) culture models that more accurately recapitulate the tumor microenvironment, organoids have emerged as a powerful tool for preclinical drug screening. This document provides detailed application notes and protocols for the use of this compound in patient-derived organoid (PDO) cultures.
Mechanism of Action: this compound exerts its anti-cancer effects through a multi-faceted approach targeting the cell cycle machinery. It inhibits the phosphorylation of the retinoblastoma-gene product (RB), a key regulator of the G1/S phase transition.[1] This inhibition leads to an increase in the presence of cyclin-dependent kinase (CDK) inhibitors, ultimately causing cell cycle arrest.[1] Furthermore, this compound induces a cytotoxic decline in the expression of cyclin A and thymidylate synthase, further impeding cancer cell proliferation.[1]
Data Presentation
Table 1: Reference IC50 Values of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines based on available literature. It is important to note that these values were determined in 2D cell culture and may differ in 3D organoid models. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific organoid cultures.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 12.60 |
| MDA-MB-231 | Breast Cancer | 8.66 |
| Note: | \multicolumn{2}{l | }{These values are provided as a reference and were not obtained from organoid cultures. |
Signaling Pathway
Caption: this compound's mechanism of action leading to cell cycle arrest.
Experimental Protocols
Protocol 1: Patient-Derived Organoid (PDO) Culture Establishment
This protocol outlines the general steps for establishing PDO cultures from tumor tissue. Specific media formulations and growth factors may need to be optimized based on the tumor type.
Materials:
-
Fresh tumor tissue
-
Gentle cell dissociation reagent
-
Basement membrane matrix
-
Organoid growth medium (specific to tissue of origin)
-
DMEM/F-12 with HEPES
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Y-27632 ROCK inhibitor
Procedure:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments using a gentle cell dissociation reagent according to the manufacturer's instructions to obtain a single-cell suspension or small cell clusters.
-
Wash the cell suspension with DMEM/F-12 supplemented with 10% FBS and Penicillin-Streptomycin.
-
Centrifuge the cell suspension and resuspend the pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix mixture into a pre-warmed multi-well plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified domes with organoid growth medium supplemented with Y-27632 for the first 48 hours.
-
Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-plating them in a fresh basement membrane matrix.
Protocol 2: this compound Treatment of Organoid Cultures
Materials:
-
Established organoid cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid growth medium
Procedure:
-
Plate established organoids as described in Protocol 1.
-
Allow organoids to form for 3-4 days.
-
Prepare a serial dilution of this compound in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the existing medium from the organoid cultures.
-
Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Assessment of Organoid Viability (CellTiter-Glo® 3D Assay)
Materials:
-
This compound-treated organoid cultures
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Equilibrate the opaque-walled plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Experimental Workflow
Caption: Workflow for evaluating this compound's efficacy in organoids.
Conclusion
The provided protocols and application notes offer a framework for investigating the therapeutic potential of this compound in organoid cultures. These 3D models provide a more physiologically relevant system for preclinical drug evaluation compared to traditional 2D cell cultures. Researchers are encouraged to optimize these protocols for their specific cancer type of interest to generate robust and reproducible data for advancing cancer therapy.
References
Troubleshooting & Optimization
Amsilarotene Technical Support Center: Troubleshooting Insolubility in Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common challenges associated with the insolubility of Amsilarotene in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TAC-101) is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor α (RARα).[1] It has shown potential as an antineoplastic agent by inducing apoptosis in various cancer cell lines, including those from gastric, hepatocellular, and ovarian carcinomas.[1] Its mechanism involves inhibiting the phosphorylation of the retinoblastoma-gene product (RB) and increasing the expression of cyclin-dependent kinase (CDK) inhibitors, which leads to cell cycle arrest.[2]
Q2: Why am I observing precipitation or insolubility when preparing my this compound solution in media?
This compound is a lipophilic compound with poor aqueous solubility.[3] Direct dissolution in aqueous-based cell culture media will likely result in precipitation. The use of organic solvents or specific formulation protocols is necessary to achieve a stable solution for in vitro experiments.[1][4]
Q3: What are the recommended solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for creating a stock solution of this compound.[1] For final dilutions into aqueous media, co-solvents and surfactants are often required to maintain solubility.[1][5] It is crucial to use newly opened, hygroscopic DMSO, as absorbed water can negatively impact solubility.[1]
Troubleshooting Guide: this compound Insolubility
If you are encountering precipitation or insolubility of this compound during your experiments, follow this step-by-step troubleshooting guide.
Step 1: Initial Dissolution in an Organic Solvent
Ensure you are first dissolving this compound in an appropriate organic solvent to create a concentrated stock solution.
-
Action: Dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mg/mL).[1]
-
Tip: If you observe any particulates, use ultrasonication to aid dissolution.[1]
Step 2: Further Dilution with Co-Solvents
Direct dilution of the DMSO stock into your aqueous media can still cause precipitation. A multi-step dilution using co-solvents is recommended.
-
Action: Follow a validated protocol for creating a working solution. Two common protocols are provided in the table below.[1]
-
Tip: When adding each component, ensure the solution is mixed thoroughly before adding the next.
Step 3: Addressing Persistent Precipitation
If precipitation still occurs after following the recommended protocols, consider the following:
-
Heating and Sonication: Gently warm the solution and/or use sonication to help dissolve any precipitates.[1]
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Water content can significantly reduce the solubility of hydrophobic compounds.[1]
-
Final Concentration: The final concentration of this compound in your cell culture media should be carefully considered. Typical working concentrations in published studies range from 10 to 25 µM.[1] Higher concentrations are more prone to precipitation.
Quantitative Data Summary: this compound Solubility Protocols
The following table summarizes established protocols for dissolving this compound for in vitro studies.[1]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration | Solution Appearance |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (6.48 mM) | Clear Solution |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.5 mg/mL (6.48 mM) | Suspended Solution (Requires Ultrasonic) |
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL this compound Working Solution (Protocol 1):
This protocol is adapted from established methods to achieve a clear solution.[1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. If any precipitation is observed, gentle heating and/or sonication can be applied.[1]
Visualizations
This compound Insolubility Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound insolubility.
Simplified this compound Signaling Pathway
Caption: A simplified diagram of this compound's signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H27NO3Si2 | CID 9800306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amsilarotene Concentration for Apoptosis Assays
Welcome to the technical support center for Amsilarotene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental conditions for inducing apoptosis with this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in apoptosis assays?
A1: For a novel compound like this compound, it is recommended to perform a dose-response study to determine the optimal concentration. A broad range of concentrations should be tested initially, for example, from 0.1 µM to 100 µM. The IC50 (half-maximal inhibitory concentration) for cell viability should be determined first, which can then inform the concentrations used for specific apoptosis assays.[1]
Q2: How long should I incubate my cells with this compound before performing an apoptosis assay?
A2: The optimal incubation time can vary depending on the cell type and the specific apoptotic pathway being investigated. It is advisable to perform a time-course experiment, testing several time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the peak of apoptotic activity.[2] Early markers of apoptosis, such as phosphatidylserine (PS) externalization (detected by Annexin V staining), can often be observed earlier than late-stage events like DNA fragmentation.[3][4]
Q3: Which apoptosis assays are most suitable for use with this compound?
A3: To accurately detect and quantify apoptosis, it is recommended to use at least two different assays that measure different apoptotic events.[3] A combination of an early-stage marker (e.g., Annexin V staining for membrane alterations) and a mid- or late-stage marker (e.g., caspase activity assay or TUNEL assay for DNA fragmentation) is ideal.[3][5]
Q4: My cell viability assay (e.g., MTT, XTT) results are inconsistent. What could be the cause?
A4: Inconsistencies in viability assays can arise from several factors. Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Pipetting errors can lead to variability, so use calibrated pipettes and handle them with care. Additionally, some compounds can interfere with the chemistry of tetrazolium-based assays like MTT and XTT, leading to false results.[6] It is good practice to visually inspect the cells under a microscope and to consider using an alternative viability assay, such as a trypan blue exclusion assay or a calcein-AM assay, to confirm your findings.
Q5: I am not observing a significant increase in apoptosis after this compound treatment. What should I do?
A5: If you are not observing the expected apoptotic effect, consider the following:
-
Concentration: The concentration of this compound may be too low. Try increasing the concentration based on your initial dose-response studies.
-
Incubation Time: The incubation time may be too short or too long. Perform a time-course experiment to find the optimal window for detecting apoptosis.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound. You may need to use a different, more sensitive cell line.
-
Assay Choice: The chosen assay may not be sensitive enough or may be detecting a stage of apoptosis that is not prominent under your experimental conditions. Try a different assay that measures another hallmark of apoptosis.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in Annexin V staining | 1. Cells were handled too harshly during harvesting, leading to mechanical membrane damage.[7] 2. Cells were overgrown, leading to spontaneous apoptosis and necrosis. 3. Incubation with Annexin V/PI was too long. | 1. Handle cells gently. Use a cell scraper for adherent cells if trypsinization is causing damage. 2. Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase. 3. Follow the manufacturer's protocol for incubation times. |
| No caspase activation detected | 1. The specific caspases being assayed (e.g., caspase-3, -7, -8, -9) are not activated by this compound in your cell line.[8] 2. The timing of the assay is incorrect; caspase activation is often transient.[9] 3. The this compound concentration is not optimal. | 1. Use a pan-caspase inhibitor to see if apoptosis is caspase-dependent. If so, screen for the activity of different initiator and executioner caspases. 2. Perform a time-course experiment to identify the peak of caspase activity. 3. Test a wider range of this compound concentrations. |
| DNA laddering is not observed in the TUNEL assay | 1. DNA fragmentation is not a prominent feature of apoptosis in your cell model. 2. The timing is off; extensive DNA fragmentation is a late-stage apoptotic event.[3] 3. Technical issues with the TUNEL assay kit. | 1. Confirm apoptosis using other methods like Annexin V staining or caspase assays. 2. Increase the incubation time with this compound. 3. Use the positive and negative controls provided with the kit to ensure it is working correctly. |
| Discrepancy between different apoptosis assays | 1. Different assays measure different stages of apoptosis, which may not occur simultaneously.[4][9] 2. One of the assays may be more sensitive than the other. | 1. This is often expected. A comprehensive picture of the apoptotic process is built by combining data from multiple assays that assess different events over a time course. 2. Correlate the results from different assays to understand the sequence of apoptotic events induced by this compound. |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol quantifies early and late apoptotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound (based on the IC50 from the viability assay) for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure your results for easy comparison when optimizing this compound concentration.
Table 1: IC50 Values of this compound in Different Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 | 15.2 |
| HeLa | 25.8 |
| HepG2 | 18.5 |
Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24h Treatment with this compound in MCF-7 Cells
| This compound (µM) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 5 | 8.3 | 3.2 | 11.5 |
| 10 | 15.6 | 7.8 | 23.4 |
| 20 | 28.9 | 15.4 | 44.3 |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, as a potential retinoid-like compound, may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both.[10][11] The following diagram illustrates a plausible signaling cascade.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines the logical steps for determining the optimal concentration of this compound for apoptosis assays.
Caption: Workflow for optimizing this compound concentration in apoptosis assays.
References
- 1. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 3. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Assays - Araceli Biosciences [aracelibio.com]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tazarotene induces apoptosis in human basal cell carcinoma via activation of caspase-8/t-Bid and the reactive oxygen species-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Amsilarotene Stability in Cell Culture Media: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Amsilarotene in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?
Several factors can impact the stability of this compound in your cell culture setup:
-
Light Exposure: Like other retinoids, this compound may be photosensitive. Exposure to light, especially UV and certain wavelengths from fluorescent lighting, can lead to isomerization and degradation.[2][3]
-
Oxidation: this compound's chemical structure may be prone to oxidation, which can be accelerated by exposure to air and the presence of reactive oxygen species (ROS) in the media.[2]
-
Temperature: Higher temperatures can increase the rate of chemical degradation. Storing stock solutions and media containing this compound at appropriate low temperatures is recommended.[2]
-
Cell Culture Media Components: Certain components in cell culture media, such as riboflavin, can act as photosensitizers, potentially accelerating the degradation of light-sensitive compounds like this compound.[3][4] Conversely, antioxidants present in some media formulations or supplements could help to stabilize the compound.
-
Serum Presence: The presence of serum, specifically albumin, has been shown to stabilize other retinoids in cell culture media.[2] If using serum-free media, the stability of this compound may be reduced.
-
pH of the Media: The pH of the culture media can influence the stability of dissolved compounds. While specific data for this compound is unavailable, significant deviations from physiological pH could affect its integrity.
Q3: How should I prepare and store this compound stock solutions?
For preparation, it is recommended to dissolve this compound in a suitable solvent like DMSO at a high concentration to create a stock solution.[1] To minimize degradation, prepare stock solutions in amber vials to protect from light, and blanket the solution with an inert gas like argon or nitrogen to prevent oxidation. Store stock solutions at -20°C or -80°C. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.
Q4: How often should I replace the cell culture media containing this compound?
Given the potential for degradation, it is good practice to refresh the media containing this compound regularly, especially for long-term experiments. The frequency of media changes will depend on the specific experimental conditions and the stability of this compound in your particular media. A pilot stability study is recommended to determine the optimal media replacement schedule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in the cell culture media. | 1. Protect from Light: Conduct all manipulations of this compound solutions and cell cultures under yellow or dim light. Use opaque or amber-colored culture vessels if possible. 2. Minimize Oxygen Exposure: Use freshly prepared media. When preparing stock solutions, consider purging the vial with an inert gas. 3. Optimize Media Replacement: Increase the frequency of media changes to ensure a consistent concentration of active this compound. 4. Verify Stock Solution Integrity: Test the concentration and purity of your this compound stock solution using an analytical method like HPLC. |
| Precipitation of this compound in the cell culture media. | Poor solubility of this compound at the working concentration. | 1. Adjust Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the media is low enough to not be cytotoxic but sufficient to maintain solubility. 2. Use a Carrier Protein: If using serum-free media, consider adding purified bovine serum albumin (BSA) to the media to improve the solubility and stability of this compound.[2] 3. Sonication: Gentle sonication of the stock solution before dilution into the media may help dissolve any small precipitates.[1] |
| High variability between replicate experiments. | Inconsistent handling and storage of this compound. | 1. Standardize Protocols: Ensure all experimental steps, from stock solution preparation to cell treatment, are performed consistently. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid variability from multiple freeze-thaw cycles. |
Quantitative Data Summary
Direct quantitative data on the stability of this compound in various cell culture media over time is not currently available in published literature. A typical stability study would generate data that could be presented as follows:
| Cell Culture Medium | Incubation Time (hours) | This compound Concentration Remaining (%) | Storage Condition |
| DMEM + 10% FBS | 0 | 100 | 37°C, 5% CO2, Dark |
| 24 | Data Not Available | ||
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| RPMI-1640 (serum-free) | 0 | 100 | 37°C, 5% CO2, Dark |
| 24 | Data Not Available | ||
| 48 | Data Not Available | ||
| 72 | Data Not Available |
Researchers are encouraged to perform their own stability assessments under their specific experimental conditions.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium over time.
1. Materials:
- This compound
- Cell culture medium of choice (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS), if applicable
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Appropriate HPLC column (e.g., C18)
- Sterile, amber-colored microcentrifuge tubes or vials
- Cell culture incubator (37°C, 5% CO2)
2. Procedure:
- Preparation of this compound-supplemented Media:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Spike the cell culture medium with the this compound stock solution to the desired final concentration. Ensure the final solvent concentration is minimal and consistent across all samples.
- Prepare a sufficient volume for all time points.
- Incubation:
- Aliquot the this compound-supplemented media into sterile, amber-colored tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
- Place the tubes in a cell culture incubator under standard conditions (37°C, 5% CO2).
- Sample Collection and Analysis:
- At each designated time point, remove an aliquot of the media.
- Immediately analyze the sample by HPLC or store it at -80°C in an amber tube until analysis.
- For HPLC analysis, a suitable extraction method may be required to remove interfering components from the media. This could involve protein precipitation followed by centrifugation.
- Inject the prepared sample into the HPLC system.
- Quantify the peak corresponding to this compound.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
- Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Factors influencing this compound stability and experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Amsilarotene Off-Target Effects in Cell-Based Assays
Disclaimer: Publicly available, specific data on the off-target effects of Amsilarotene is limited. This guide provides a general framework and best practices for researchers to investigate potential off-target activities in their own cell-based assays. The protocols and examples provided are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a drug like this compound?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For this compound, a selective retinoic acid receptor alpha (RARα) agonist, off-target binding could lead to unexpected cellular responses, toxicity, or a misinterpretation of its mechanism of action. Identifying these effects early in research is crucial for accurate data interpretation and predicting potential clinical side effects.
Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?
A2: A systematic approach is necessary to distinguish off-target effects from on-target or experimental artifacts. We recommend a multi-step workflow:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, RARα, in your cell system. This can be done using techniques like a reporter gene assay for RARα activity.
-
Dose-Response Analysis: Characterize the unexpected phenotype across a wide range of this compound concentrations. Off-target effects often occur at higher concentrations than on-target effects.
-
Use of Structurally Unrelated Agonists: Compare the effects of this compound with other known RARα agonists that have different chemical structures. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (RARα). If the unexpected phenotype persists in the absence of the primary target, it is a strong indicator of an off-target effect.
Q3: What are some common cell-based assays to screen for potential off-target effects of this compound?
A3: A variety of cell-based assays can be employed to screen for off-target activities. The choice of assay depends on the nature of the observed phenotype and the suspected off-target class. Common approaches include:
-
Broad Kinase Profiling: Services like KINOMEscan™ can screen this compound against a large panel of kinases to identify any unintended kinase inhibition.[1][2][3]
-
Cell Viability and Cytotoxicity Assays: Assays such as MTT, MTS, or CellTiter-Glo® can reveal general cellular toxicity that may not be related to RARα agonism.[4][5]
-
Apoptosis Assays: To determine if unexpected cell death is occurring, assays that measure caspase activation, Annexin V staining, or DNA fragmentation can be used.
-
Signaling Pathway Analysis: Reporter gene assays for common signaling pathways (e.g., NF-κB, Wnt, Notch) can identify unintended activation or inhibition of these pathways.
-
Global Proteomics and Phosphoproteomics: Mass spectrometry-based approaches can provide an unbiased view of changes in protein expression and phosphorylation states, offering clues to affected off-target pathways.
Troubleshooting Guide
Q1: My cell viability assay shows a decrease in cell survival at high concentrations of this compound, which I don't expect from an RARα agonist. What could be the cause?
A1: This could indeed be an off-target cytotoxic effect. To troubleshoot this:
-
Problem: Unexpected cytotoxicity at high concentrations.
-
Possible Cause 1: Off-target kinase inhibition. Many cellular processes are regulated by kinases, and off-target inhibition can lead to cell death.
-
Troubleshooting Step: Perform a broad kinase screen to identify potential off-target kinases. If a hit is identified, validate it with a specific inhibitor for that kinase to see if it phenocopies the effect of this compound.
-
-
Possible Cause 2: Disruption of mitochondrial function. Some compounds can interfere with mitochondrial respiration, leading to cytotoxicity.
-
Troubleshooting Step: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or oxygen consumption rates.
-
-
Possible Cause 3: Induction of apoptosis through an off-target pathway.
-
Troubleshooting Step: Perform caspase-3/7, -8, and -9 activity assays to determine if the apoptotic cascade is activated.
-
Q2: I performed a reporter assay for a specific signaling pathway and see modulation by this compound, but this pathway is not known to be regulated by RARα. How can I validate this finding?
A2: This is a strong indication of a potential off-target effect. To validate this observation:
-
Problem: Modulation of a signaling pathway not linked to the primary target.
-
Validation Step 1: Confirm with a different reporter construct. Use a reporter with a different promoter architecture for the same pathway to rule out artifacts related to the specific reporter plasmid.
-
Validation Step 2: Examine downstream targets. Use Western blotting or qRT-PCR to measure the expression or phosphorylation of known downstream targets of the affected pathway. This will confirm that the pathway is indeed being modulated.
-
Validation Step 3: Use a target knockdown approach. Knock down the expression of key components of the affected pathway to see if the effect of this compound is abrogated. This can help pinpoint the specific off-target protein.
Data Presentation: Summarizing Off-Target Screening Results
When screening for off-target effects, it is crucial to organize the data in a clear and comparable format. Below is a template table for summarizing quantitative data from a hypothetical kinase screen.
| Kinase Target | This compound IC50 (µM) | Primary Target (RARα) EC50 (µM) | Selectivity Ratio (Off-target IC50 / On-target EC50) | Assay Type | Notes |
| Kinase A | 5.2 | 0.01 | 520 | Biochemical | Weak inhibition observed. |
| Kinase B | > 100 | 0.01 | > 10000 | Biochemical | No significant inhibition. |
| Kinase C | 1.5 | 0.01 | 150 | Cell-based | Potentially significant off-target. |
Experimental Protocols
1. Cell Viability Assay using Resazurin (AlamarBlue®)
This protocol provides a method to assess the impact of this compound on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., AlamarBlue®)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the seeding medium from the cells and add the this compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Luciferase Reporter Gene Assay for Pathway Analysis
This protocol can be adapted to study the effect of this compound on various signaling pathways for which a luciferase reporter is available.
-
Materials:
-
Host cell line
-
Luciferase reporter plasmid for the pathway of interest
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Plate the transfected cells in a 96-well white-walled plate and allow them to recover.
-
Treat the cells with serial dilutions of this compound and a known activator/inhibitor of the pathway as a positive control.
-
Incubate for the optimal time for pathway activation (typically 6-24 hours).
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Visualizations
Caption: Workflow for identifying potential off-target effects.
Caption: Hypothetical off-target signaling pathway activation.
References
- 1. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Amsilarotene cytotoxicity to non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing Amsilarotene (TAC-101) cytotoxicity to non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a synthetic retinoid that selectively agonizes the retinoic acid receptor-alpha (RAR-alpha).[1] Its anti-cancer activity is thought to stem from its ability to inhibit the phosphorylation of the retinoblastoma-gene product (RB), leading to an increase in cyclin-dependent kinase (CDK) inhibitors. This ultimately results in cell cycle arrest and a cytotoxic decline in cyclin A and thymidylate synthase expression. Additionally, studies have shown that this compound can act as an anti-angiogenic agent, suppressing the formation of new blood vessels that tumors need to grow.[2]
Q2: What are the reported toxicities of this compound in clinical trials?
Phase I clinical trials of this compound (TAC-101) in patients with advanced cancer have identified several dose-limiting toxicities. These are crucial to consider when designing experiments and interpreting cytotoxicity data.
Table 1: Summary of this compound (TAC-101) Clinical Trial Toxicities [1][3]
| Toxicity Category | Specific Adverse Events | Grade (Severity) |
| Musculoskeletal | Myalgia (muscle pain), Arthralgia (joint pain) | Grade 3 |
| Metabolic | Hypertriglyceridemia (high triglycerides) | Grade 3 |
| Cardiovascular | Venous Thromboembolic Events (VTEs) | Not specified |
| General | Fatigue | Grade 3 |
Q3: Is there evidence for this compound's selective cytotoxicity towards cancer cells over non-cancerous cells?
Published literature specifically detailing the comparative cytotoxicity of this compound on a wide range of cancerous versus non-cancerous cell lines is limited. One study noted that this compound did not directly suppress the proliferation of the AZ-521 human stomach carcinoma cell line, but rather exerted its anti-tumor effect through anti-angiogenesis.[2] This suggests that its cytotoxic effects may be cell-type dependent and not universally applicable to all cancer cells. Therefore, it is critical for researchers to empirically determine the selectivity index for their specific cancer and non-cancerous cell models.
Q4: What are some potential strategies to mitigate this compound's cytotoxicity to non-cancerous cells?
Based on the known toxicities of retinoids and general strategies for reducing chemotherapy side effects, researchers can explore the following approaches. It is important to note that these are investigational strategies and require validation for your specific experimental system.
-
Co-administration with Antioxidants: Retinoid-induced toxicity can sometimes be associated with oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially mitigate these effects.
-
Growth Factor Supplementation: Specific growth factors that support the viability of the non-cancerous cell types being used might counteract the cytotoxic effects of this compound. The choice of growth factor would be highly dependent on the cell type.
-
Dose Optimization and Scheduling: Experimenting with lower concentrations of this compound for longer durations, or intermittent dosing schedules, may achieve the desired anti-cancer effect while minimizing toxicity to normal cells.
-
Combination Therapy: Combining this compound with other anti-cancer agents that have different mechanisms of action and non-overlapping toxicities could allow for lower, less toxic doses of this compound to be used.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in non-cancerous control cell lines.
This is a common challenge when establishing the therapeutic window of a novel compound. The following steps can help troubleshoot this issue.
Troubleshooting Workflow for High Non-Cancerous Cell Cytotoxicity
Caption: Troubleshooting workflow for addressing high this compound cytotoxicity in non-cancerous cells.
Problem 2: Inconsistent results in cytotoxicity assays.
Variability in cytotoxicity data can arise from several factors.
-
Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition. Mycoplasma contamination can also significantly alter cellular responses.
-
Assay Protocol: Strictly adhere to incubation times, reagent concentrations, and instrument settings. For absorbance or fluorescence-based assays, ensure there is no interference from this compound itself (see Protocol Corner).
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to use a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include vehicle-only controls (e.g., DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Measuring Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is essential to include a "maximum LDH release" control by treating a set of wells with a lysis buffer provided with the LDH assay kit.
-
-
LDH Assay:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
-
Plot the percentage of cytotoxicity against the this compound concentration to determine the concentration that induces 50% cytotoxicity (CC50).
-
Signaling Pathways and Visualization
This compound's Proposed Mechanism of Action
The following diagram illustrates the currently understood signaling pathway affected by this compound.
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest and cytotoxicity.
References
- 1. Initial clinical trial of oral TAC-101, a novel retinoic acid receptor-alpha selective retinoid, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potential use of a synthetic retinoid TAC-101 as an orally active agent that blocks angiogenesis in liver metastases of human stomach cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Amsilarotene Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amsilarotene (TAC-101). The information provided is based on established mechanisms of retinoid resistance and is intended to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (TAC-101) is a synthetic retinoid with selective affinity for the retinoic acid receptor-alpha (RARα).[1] Its primary mechanism of action involves the inhibition of retinoblastoma-gene product (RB) phosphorylation and an increase in cyclin-dependent kinase (CDK) inhibitors, which leads to cell cycle arrest at the G1 phase.[1] this compound has been shown to induce apoptosis in various cancer cell lines, including human gastric, hepatocellular, and ovarian carcinoma cells.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to retinoids, including this compound, can arise from several molecular alterations within the cancer cells. The most common mechanisms include:
-
Altered Retinoic Acid Receptor (RAR) Expression: Reduced expression or mutation of RARα, the primary target of this compound, can prevent the drug from exerting its effects. Loss of RARβ2 expression has also been strongly linked to retinoid resistance.
-
Increased Drug Metabolism: Upregulation of cytochrome P450 enzymes, particularly CYP26A1, can lead to accelerated metabolism and clearance of this compound from the cell, reducing its effective concentration.[2][3][4][5]
-
Activation of Alternative Signaling Pathways: Constitutive activation of pro-survival signaling pathways, such as the MAPK/ERK pathway, can override the anti-proliferative signals from this compound.[6][7][8][9]
-
Epigenetic Modifications: Silencing of RAR genes or other key components of the retinoid signaling pathway through DNA methylation or histone deacetylation can contribute to resistance.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[10][11] This can be achieved using a standard cell viability assay.
Q4: I have confirmed this compound resistance. What are the next steps to investigate the underlying mechanism?
Once resistance is confirmed, you can investigate the potential mechanisms using the following approaches:
-
Western Blotting: Analyze the protein expression levels of RARα, RARβ2, and key components of the MAPK/ERK pathway (e.g., phosphorylated ERK).
-
qPCR: Measure the mRNA expression levels of CYP26A1 and RARA genes.
-
RNA Sequencing: Perform a global transcriptomic analysis to identify differentially expressed genes and pathways between the sensitive and resistant cell lines.[9][12][13][14]
Q5: Are there any strategies to overcome this compound resistance?
Yes, several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of pathways implicated in resistance, such as MEK inhibitors (to target the MAPK/ERK pathway), can restore sensitivity.[12][15][16][17]
-
Epigenetic Modulators: Using agents like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors may re-sensitize cells by restoring the expression of silenced RAR genes.
-
CYP26A1 Inhibition: While specific inhibitors are still largely experimental, this is a potential future strategy to increase the intracellular concentration of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound across experiments. | 1. Variation in cell seeding density.2. Inconsistent drug concentration preparation.3. Differences in incubation time.4. Cell line instability or contamination. | 1. Ensure consistent cell numbers are seeded in each well.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Standardize the incubation time with this compound.4. Regularly perform cell line authentication and mycoplasma testing. |
| No significant difference in IC50 between suspected resistant and parental cell lines. | 1. The resistance mechanism may not be fully developed.2. The chosen cell viability assay may not be sensitive enough.3. The resistance may be transient or reversible. | 1. Continue the drug selection process for a longer duration with gradually increasing concentrations of this compound.2. Try a different viability assay (e.g., switch from a metabolic assay like MTT to a direct cell count or a luminescence-based assay like CellTiter-Glo).3. Culture the resistant cells in the continuous presence of a maintenance dose of this compound. |
| Western blot shows no change in RARα expression in resistant cells. | 1. The resistance mechanism may not involve altered RARα protein levels.2. The antibody used may not be specific or sensitive enough.3. The protein extraction or western blot protocol may be suboptimal. | 1. Investigate other potential mechanisms, such as increased CYP26A1 expression or MAPK/ERK pathway activation.2. Validate the antibody using positive and negative controls.3. Optimize the western blot protocol, including lysis buffer composition and antibody concentrations. |
| High background in western blots for phospho-proteins (e.g., p-ERK). | 1. Inadequate blocking.2. Suboptimal antibody dilution.3. Contamination of buffers with phosphatases. | 1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).2. Perform an antibody titration to find the optimal concentration.3. Use fresh buffers containing phosphatase inhibitors. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
This table illustrates the expected shift in IC50 values upon the development of resistance. Actual values will vary depending on the cell line and the specific resistance mechanism.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 ± 0.1 | 1 |
| Resistant Subclone 1 | 5.2 ± 0.8 | ~10 |
| Resistant Subclone 2 | 12.8 ± 2.1 | ~25 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for developing cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[10][11][18][19][20]
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Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in the parental cancer cell line.
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Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
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Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 1.5 to 2-fold.
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Repeat Cycles: Continue this cycle of adaptation and dose escalation. It may take several months to develop a significantly resistant population.
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Isolate Clones: Once the cell population can tolerate a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
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Confirm Resistance: Characterize the resistance of the isolated clones by determining their IC50 for this compound and comparing it to the parental cell line.
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Maintenance Culture: Maintain the resistant cell lines in a culture medium containing a maintenance concentration of this compound (typically the concentration they were last selected in) to prevent the loss of the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common colorimetric assay to determine cell viability following treatment with this compound.
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for RARα and Phospho-ERK
This protocol describes the detection of specific proteins by western blot to investigate potential mechanisms of this compound resistance.
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Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RARα, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional co-operativity between distant retinoic acid response elements in regulation of Cyp26A1 inducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unraveling resistance mechanisms in combination therapy: A comprehensive review of recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Amsilarotene dose-response
This guide provides troubleshooting strategies and frequently asked questions to address potential inconsistencies in Amsilarotene dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that acts as a selective agonist for the Retinoid X Receptor alpha (RXRα). RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). Upon activation by an agonist like this compound, the RXR heterodimer binds to specific DNA sequences called response elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in certain cancer cell lines.
Q2: How should I properly store and handle this compound?
This compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C, protected from light and moisture. For experimental use, a stock solution is typically prepared in an organic solvent like DMSO. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing dilutions for cell culture, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level non-toxic to the cells (typically <0.1%).
Q3: What are the known downstream targets of this compound activation?
Activation of RXRα by this compound can influence the expression of numerous genes, depending on the cellular context and the heterodimer partner involved. Commonly studied downstream effects include the upregulation of genes involved in apoptosis (e.g., caspases) and cell cycle arrest (e.g., p21, p27). The specific gene expression profile can vary significantly between different cell types.
Troubleshooting Guide: Inconsistent Dose-Response
This section addresses the common issue of observing high variability in IC50 values or inconsistent dose-response curves when treating cells with this compound.
Issue: High Variability in IC50 Values Between Experiments
You may observe that the calculated IC50 value for this compound in your cell line proliferation assay varies significantly from one experiment to the next.
Potential Cause 1: Reagent Instability or Handling
Inconsistent preparation, storage, or degradation of the this compound stock solution can lead to variations in its effective concentration.
Troubleshooting Steps:
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Prepare Fresh Stock: Prepare a new stock solution of this compound in high-quality, anhydrous DMSO.
-
Aliquot and Store Properly: Aliquot the new stock into small, single-use volumes in tightly sealed vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Use a Consistent Vehicle Control: Ensure the final concentration of DMSO is identical across all wells, including the untreated or vehicle-only controls.
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Verify Solvent Quality: Use only high-purity, anhydrous DMSO to prevent compound precipitation or degradation.
Potential Cause 2: Inconsistent Cell Culture Conditions
Variations in cell health, passage number, or seeding density can significantly alter the cellular response to this compound.
Troubleshooting Steps:
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Standardize Passage Number: Use cells within a consistent and narrow passage number range for all experiments (e.g., passages 5-15). Cells at very high passage numbers can exhibit altered phenotypes and drug responses.
-
Ensure Consistent Seeding Density: Optimize and strictly adhere to a specific cell seeding density. Over-confluent or under-confluent cells will respond differently to treatment. Perform cell counts using a hemocytometer or automated cell counter to ensure accuracy.
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Monitor Cell Health: Regularly check cells for signs of stress or contamination. Only use healthy, exponentially growing cells for your assays.
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Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact cell growth and drug response. If possible, test and reserve a large batch of a single FBS lot for a series of experiments.
Table 1: Impact of Seeding Density on this compound IC50 in MCF-7 Cells
| Seeding Density (cells/well) | Experiment 1 IC50 (µM) | Experiment 2 IC50 (µM) | Experiment 3 IC50 (µM) | Average IC50 (µM) | Std. Deviation |
| 2,000 | 5.2 | 15.1 | 8.9 | 9.7 | 4.98 |
| 5,000 (Optimized) | 7.5 | 7.9 | 7.2 | 7.5 | 0.35 |
| 10,000 | 12.3 | 18.5 | 16.1 | 15.6 | 3.14 |
This table illustrates hypothetical data showing how inconsistent seeding density can lead to high variability in measured IC50 values. Standardizing the density at 5,000 cells/well resulted in more consistent results.
Potential Cause 3: Assay Protocol Variability
Minor deviations in the experimental protocol, such as incubation times or reagent volumes, can introduce significant error.
Troubleshooting Steps:
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Standardize Incubation Times: Ensure that the duration of drug treatment and the incubation time with the viability reagent (e.g., MTT, WST-1, CellTiter-Glo®) are precisely controlled and consistent across all experiments.
-
Automate Liquid Handling: If possible, use multichannel pipettes or automated liquid handlers for adding compounds and reagents to minimize pipetting errors.
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Confirm Assay Linearity: Ensure that the cell number used is within the linear range of your chosen viability assay. Create a standard curve by plating a known number of cells and measuring the signal.
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Check for Compound Interference: this compound, like other colored or fluorescent compounds, may interfere with certain viability assays. Run a control plate with the compound in cell-free media to check for any direct interaction with the assay reagents.
Potential Cause 4: Complex Biological Response & Off-Target Effects
If the above technical issues are ruled out, the inconsistency may stem from the biological complexity of the RXR signaling pathway or potential off-target effects. Verifying target engagement can help confirm if the intended pathway is being activated as expected.
Troubleshooting Steps:
-
Confirm Target Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of a known RXR target gene (e.g., a gene known to be regulated by the specific RXR heterodimer in your cell line) after this compound treatment. A consistent, dose-dependent increase in the target gene's mRNA would confirm target engagement.
-
Assess Target Protein Levels: Use Western Blotting to check for changes in the protein levels of downstream effectors of RXR signaling.
Table 2: Verification of Target Engagement via qPCR
| This compound Conc. (µM) | Target Gene X Fold Change (Experiment 1) | Target Gene X Fold Change (Experiment 2) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 2.5 | 2.8 |
| 5 | 8.2 | 9.1 |
| 10 | 15.6 | 17.0 |
This table shows hypothetical qPCR data demonstrating consistent, dose-dependent upregulation of a target gene, confirming that this compound is engaging its intended molecular target.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent dose-response.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should be ≤0.1%. Include a vehicle control (0.1% DMSO in medium).
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
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Treatment and RNA Extraction: Plate cells in a 6-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
Protocol 3: Western Blot for Downstream Protein Analysis
-
Cell Lysis: Treat cells as described for qPCR. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.
Amsilarotene Technical Support Center: Impact of Serum Concentration on Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of serum concentration on the activity of Amsilarotene (also known as TAC-101). The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RAR-α). Its mechanism of action involves inhibiting the phosphorylation of the retinoblastoma-gene product (RB), which leads to cell cycle arrest. Additionally, this compound promotes the expression of cyclin-dependent kinase (CDK) inhibitors and reduces the levels of cyclin A and thymidylate synthase, ultimately inducing apoptosis in cancer cells.
Q2: What are the reported effective concentrations of this compound in in vitro studies?
A2: In various cancer cell lines, this compound has been shown to induce apoptosis at concentrations of 10 µM and 25 µM, and inhibit cell proliferation at 10 µM and 20 µM.
Q3: What serum concentrations of this compound have been observed in clinical trials?
A3: In a Phase I/II clinical trial in patients with advanced hepatocellular carcinoma, a 20 mg daily oral dose of this compound resulted in a mean peak plasma concentration (Cmax) of 242 ng/mL. The recommended Phase II dose has been established at 20 mg/day or 24 mg/m².
Q4: Is there a direct correlation between the observed clinical serum concentrations and the effective in vitro concentrations?
A4: To compare the clinical serum concentrations with the effective in vitro concentrations, we can convert the units. The molecular weight of this compound is 385.6 g/mol . Therefore, a 10 µM in vitro concentration is equivalent to 3856 ng/mL. The observed Cmax of 242 ng/mL in patients receiving a 20 mg daily dose is lower than the concentrations typically required for significant apoptotic or anti-proliferative effects in in vitro monolayer cultures. This suggests that sustained exposure, accumulation in tissues, or other in vivo factors may contribute to its clinical activity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line Type | Concentration (µM) | Observed Effect | Citation |
| Apoptosis Induction | Human Epithelial Ovarian Carcinoma | 10, 25 | Concentration-dependent increase in apoptosis | |
| Proliferation Inhibition | Pancreatic Cancer (BxPC-3, MIAPaCa-2) | 10, 20 | Inhibition of cell proliferation | |
| RB Phosphorylation | Pancreatic Cancer (BxPC-3) | 10 | Inhibition of phosphorylation |
Table 2: Pharmacokinetic Parameters of this compound (TAC-101) in Humans
| Parameter | Value | Conditions | Citation |
| Dose | 20 mg/day | Oral administration in patients with advanced hepatocellular carcinoma | |
| Cmax (Peak Plasma Concentration) | 242 ng/mL (range: 131-351) | ||
| Tmax (Time to Peak Concentration) | 4.3 hours (range: 2-6) | ||
| AUC0–24 (Area Under the Curve, 0-24h) | 3067.6 ng·h/mL (range: 1575.2-4325.1) | ||
| AUC0–∞ (Area Under the Curve, 0-infinity) | 4241.1 ng·h/mL (range: 2998.4-4995.1) |
Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols & Troubleshooting
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
Objective: To determine the effect of different concentrations of this compound on the proliferation of cancer cell lines.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the overnight medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects | Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-dependent effect observed | Incorrect concentration range, drug instability, resistant cell line | Test a wider range of concentrations. Prepare fresh drug solutions for each experiment. Confirm the expression of RAR-α in your cell line. |
| High background signal | Reagent contamination, high cell density | Use fresh reagents. Optimize cell seeding density to avoid overgrowth. |
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Methodology:
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Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
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Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (PI positive) | High drug concentration, prolonged incubation | Test lower concentrations of this compound or a shorter incubation time. |
| Weak Annexin V signal | Insufficient drug effect, early time point | Increase drug concentration or incubation time. Ensure the cell line is sensitive to this compound. |
| Cell clumping | High cell density, improper handling | Reduce cell density. Gently pipette to resuspend cells. Add EDTA to the wash buffer. |
Experimental Workflow Diagram
Caption: Workflow for assessing this compound activity.
Amsilarotene degradation and handling precautions
This technical support center provides guidance on the degradation of Amsilarotene and outlines essential precautions for its handling and storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific degradation studies on this compound are limited, the guidance provided is based on the known stability profiles of structurally related retinoid compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic retinoid with potential antineoplastic activity. Like many retinoids, it is susceptible to degradation from environmental factors such as light, heat, and oxygen.[1][2] Degradation can lead to a loss of potency and the formation of unknown impurities, potentially impacting experimental results and safety.
Q2: What are the primary degradation pathways for this compound?
Based on the general behavior of retinoids, the primary degradation pathways for this compound are expected to be:
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Photodegradation: Exposure to light, particularly UV radiation, can cause isomerization and oxidation of the molecule.[3][4][5]
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Oxidation: this compound is prone to oxidation due to its chemical structure. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[1][2][6]
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Hydrolysis: While generally less reactive than esters, the amide bond in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, although specific data is unavailable.
Q3: How should I store this compound powder?
To ensure maximum stability, this compound powder should be stored in a cool, dark, and dry place.[7][8] The following conditions are recommended:
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Temperature: Preferably between 2°C and 8°C.[7] Avoid freezing.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Container: Use a tightly sealed container to prevent moisture ingress.
Q4: What is the recommended way to prepare and store this compound stock solutions?
When preparing stock solutions, use deoxygenated solvents. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, follow these guidelines:
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Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
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Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | Degradation of this compound stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -80°C in single-use aliquots and protect from light. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Review handling and storage procedures. Ensure the use of deoxygenated solvents and protection from light during all experimental steps. Consider performing a forced degradation study to identify potential degradation products. |
| Color change in this compound powder or solution. | Oxidation or photodegradation. | Discard the discolored material and obtain a fresh batch. Re-evaluate storage conditions, ensuring the container is airtight and protected from light. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Data Presentation: Stability of Retinoids (General Class)
This table summarizes the known stability of retinoid compounds, which is expected to be similar for this compound. Specific data for this compound is not currently available.
| Condition | Stability | Primary Degradation Pathway | Reference |
| Light (UV/Visible) | Unstable | Photoisomerization, Photooxidation | [3][4][5] |
| Heat | Unstable | Oxidation, Isomerization | [1][2] |
| Oxygen (Air) | Unstable | Oxidation | [1][2][6] |
| Acidic pH | Potentially Unstable | Hydrolysis (compound specific) | [1] |
| Basic pH | Potentially Unstable | Hydrolysis (compound specific) | |
| Aqueous Solution | Limited Stability | Hydrolysis, Oxidation | |
| Organic Solvents | Generally more stable, but can contain peroxides | Oxidation | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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High-purity, anhydrous solvent (e.g., DMSO)
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Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
-
Calibrated balance
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Syringes and needles
-
-
Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound in a clean, dry vial under a stream of inert gas.
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Add the appropriate volume of deoxygenated solvent to the vial to achieve the desired concentration. To deoxygenate the solvent, bubble inert gas through it for at least 15-20 minutes.
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Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.
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If not for immediate use, aliquot the stock solution into single-use amber vials, flush with inert gas, and cap tightly.
-
Store the aliquots at -80°C.
-
Protocol 2: General Handling of this compound in Experiments
-
Minimize Light Exposure:
-
Work in a dimly lit area or use red light.
-
Use amber-colored labware or wrap glassware and plasticware with aluminum foil.
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Keep solutions in closed containers when not in use.
-
-
Prevent Oxidation:
-
Use freshly prepared solutions whenever possible.
-
Use deoxygenated buffers and media for dilutions.
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Avoid vigorous shaking or vortexing that can introduce air into the solution.
-
-
Maintain Appropriate Temperature:
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Keep solutions on ice during experiments whenever feasible.
-
Avoid exposing solutions to elevated temperatures for extended periods.
-
Mandatory Visualizations
References
- 1. Properties of retinoids. Structure, handling, and preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uk.typology.com [uk.typology.com]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How Should Isotretinoin Powder Be Stored for Maximum Stability? - Fairir Biotech [fairirbiotech.com]
- 8. wellinsulated.com [wellinsulated.com]
- 9. odysseystreet.com [odysseystreet.com]
Technical Support Center: Amsilarotene Solubility and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amsilarotene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows, with a focus on preventing and resolving precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TAC-101) is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα). Its mechanism of action involves binding to RARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately leads to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[1][2][3]
Q2: What are the solubility properties of this compound?
This compound is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For use in aqueous-based biological assays, it requires specific formulation strategies to prevent precipitation.
Q3: I observed a precipitate after adding my this compound stock solution to my aqueous cell culture medium. What could be the cause?
Precipitation of this compound upon addition to aqueous media is a common issue and is primarily due to its low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the solvent environment changes drastically, causing the compound to fall out of solution. This is a phenomenon known as solvent-shifting.
Q4: How can I prevent this compound from precipitating in my experiments?
To prevent precipitation, it is crucial to use a formulation that enhances the apparent solubility of this compound in aqueous solutions. This typically involves the use of co-solvents and surfactants. The goal is to create a stable dispersion, such as a micellar solution or a microemulsion, where the drug molecules are encapsulated and remain in solution.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues during your experiments.
Visualizing the Problem: A Troubleshooting Workflow
Below is a workflow diagram to guide you through the troubleshooting process when you encounter this compound precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation.
Step-by-Step Troubleshooting
-
Verify Your Stock Solution:
-
Question: Is your this compound completely dissolved in the DMSO stock?
-
Action: Visually inspect your stock solution for any undissolved particles or crystals. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate to ensure complete dissolution.
-
-
Review Your Dilution Method:
-
Question: How are you diluting the stock solution into your aqueous medium?
-
Action: Avoid adding a large volume of aqueous medium directly to a small volume of DMSO stock. Instead, add the DMSO stock to the aqueous medium dropwise while vortexing or stirring vigorously. This helps to disperse the drug more effectively and can prevent immediate precipitation.
-
-
Optimize Your Formulation:
-
Question: Are you using appropriate co-solvents or excipients?
-
Action: For many in vitro applications, a simple DMSO stock is insufficient. Consider using a formulation that includes co-solvents like PEG300 and a surfactant like Tween-80. Refer to the experimental protocols section for a detailed method.
-
-
Consider the Final Concentration:
-
Question: Is the final concentration of this compound in your assay exceeding its solubility limit in the chosen medium?
-
Action: If possible, perform a dose-response experiment to determine the highest concentration of this compound that remains in solution under your experimental conditions.
-
-
Evaluate the Impact of pH:
-
Question: Could the pH of your aqueous medium be affecting solubility?
-
Action: this compound is a weak acid. Changes in pH can affect its ionization state and, consequently, its solubility. While specific data for this compound is limited, for many retinoids, solubility can be pH-dependent. Ensure the pH of your final solution is compatible with maintaining solubility.
-
Quantitative Data on this compound Solubility
While specific, publicly available quantitative solubility data for this compound under various conditions is limited, the following tables provide an illustrative guide based on known formulation protocols and the general behavior of poorly water-soluble retinoids. Note: These values are for guidance and should be experimentally verified for your specific conditions.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration | Observations |
| Water | < 1 µg/mL | Practically insoluble |
| 100% DMSO | ≥ 100 mg/mL | Soluble, sonication may be needed[4] |
| 10% DMSO in Saline | Low solubility, prone to precipitation | - |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL (6.48 mM) | Clear solution[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.48 mM) | Suspended solution, requires sonication[5] |
Table 2: Illustrative Effect of pH and Temperature on this compound Solubility in an Aqueous Co-solvent System *
| pH | Temperature | Estimated Solubility |
| 5.0 | 25°C | Lower |
| 7.4 | 25°C | Moderate |
| 7.4 | 37°C | Higher |
| 8.5 | 37°C | Highest |
*This table is illustrative and based on general principles for weakly acidic, poorly soluble compounds. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution for In Vitro Assays
This protocol is designed to prepare a 2.5 mg/mL this compound solution suitable for dilution into aqueous cell culture media.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 25 mg/mL primary stock of this compound in DMSO. Ensure it is fully dissolved, using gentle warming and sonication if necessary.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound in DMSO stock solution.
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Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
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Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
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Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This stock can then be further diluted into your cell culture medium. Remember to include a vehicle control in your experiments.
-
Protocol 2: A General Method for Assessing this compound Precipitation
This protocol outlines a simple method to visually assess the precipitation potential of this compound in your experimental medium.
-
Materials:
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This compound stock solution (prepared as in Protocol 1)
-
Your experimental aqueous medium (e.g., cell culture medium, buffer)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
-
-
Procedure:
-
Add 198 µL of your aqueous medium to several wells of the 96-well plate.
-
Add 2 µL of your this compound stock solution to these wells to achieve your desired final concentration.
-
In separate wells, add 2 µL of the vehicle solution (without this compound) to 198 µL of medium to serve as a negative control.
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Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
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At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect the wells for any signs of precipitation (cloudiness, visible particles).
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For a more quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance over time in the this compound-treated wells compared to the vehicle control indicates precipitation.
-
This compound Signaling Pathway
This compound exerts its effects by modulating the retinoic acid signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
References
- 1. The retinoic acid receptor (RAR) α-specific agonist Am80 (tamibarotene) and other RAR agonists potently inhibit hepatitis B virus transcription from cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Amsilarotene treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Amsilarotene (also known as TAC-101) treatment in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound treatment, with a focus on optimizing incubation time for desired experimental outcomes.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation after short incubation times (e.g., < 24 hours). | This compound's mechanism of action, which involves nuclear receptor activation and downstream gene expression changes, requires a longer duration to manifest phenotypic effects such as decreased proliferation or apoptosis. | For cell viability and proliferation assays, consider extending the incubation period. Time-course studies with this compound have shown significant effects on cell proliferation with incubation times ranging from 3 to 9 days[1]. Start with a 72-hour incubation and consider longer time points if necessary. |
| High levels of cell death observed even at low concentrations. | The cell line being used may be highly sensitive to this compound. Retinoids can be cytotoxic to some cell types, including fibroblasts and epithelial cells, at high concentrations[2]. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a lower concentration range and shorter incubation times (e.g., 24 hours) and gradually increase them. |
| Inconsistent results between replicate experiments. | Retinoids like this compound can be sensitive to light, air, and temperature, leading to degradation and reduced activity[3][4]. Variations in cell density at the time of treatment can also lead to inconsistent results. | Protect this compound solutions from light and prepare fresh dilutions for each experiment. Ensure consistent cell seeding density across all wells and plates. Standardize incubation conditions (temperature, CO2 levels, humidity) to minimize variability. |
| Difficulty in determining the optimal time point for analyzing specific molecular events (e.g., gene expression, protein phosphorylation). | The kinetics of different molecular events in response to this compound treatment can vary significantly. For example, changes in protein phosphorylation may occur earlier than changes in gene expression or the induction of apoptosis. | Conduct a time-course experiment and collect samples at multiple time points (e.g., 3, 6, 12, 24, 48, and 72 hours) to identify the peak response for your specific molecular marker of interest. For instance, inhibition of retinoblastoma-gene product (RB) phosphorylation by this compound has been observed between 24 and 72 hours in BxPC-3 cells[1]. |
| Unexpected changes in cell morphology not related to apoptosis. | Some retinoids can induce cellular differentiation, leading to significant changes in cell morphology. | Carefully observe cell morphology using microscopy throughout the incubation period. If differentiation is suspected, use appropriate markers to confirm this phenotype. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a typical starting incubation time for this compound treatment? | A 24-hour incubation is a reasonable starting point for assessing initial responses to this compound, such as the induction of apoptosis[1]. However, for effects on cell proliferation, longer incubation times of 72 hours or more are often necessary[1]. |
| How does the optimal incubation time for this compound vary between different cell lines? | The optimal incubation time is highly cell-line dependent. Factors such as the expression level of Retinoic Acid Receptor Alpha (RARα), the cell's proliferation rate, and its intrinsic sensitivity to retinoids will influence the required incubation time. It is crucial to perform a time-course experiment for each new cell line. |
| Should the media with this compound be refreshed during long incubation periods? | For incubation times longer than 72 hours, it is advisable to refresh the culture medium containing this compound every 2-3 days to ensure a consistent concentration of the compound and to replenish essential nutrients for the cells. |
| Are there any special handling precautions for this compound? | Yes, retinoids are known to be sensitive to light. All stock solutions and media containing this compound should be protected from light to prevent photodegradation and loss of activity[3][4]. It is recommended to work with this compound under subdued lighting conditions. |
| Can serum in the culture medium affect this compound activity? | Yes, serum contains proteins that can bind to retinoids, potentially affecting their bioavailability and stability. While serum is necessary for the growth of many cell lines, be aware that its presence can influence the effective concentration of this compound. For some applications, reducing the serum concentration or using serum-free media (if appropriate for your cells) may be considered, but note that retinoid stability might be reduced in serum-free conditions[3][4]. |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies with this compound, providing a reference for expected outcomes at different incubation times and concentrations.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Concentration | Incubation Time | Result |
| BxPC-3 (Pancreatic Cancer) | 10 µM, 20 µM | 3, 6, 9 days | Inhibition of proliferation[1] |
| MIAPaCa-2 (Pancreatic Cancer) | 10 µM, 20 µM | 3, 6, 9 days | Inhibition of proliferation[1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration | Incubation Time | Result |
| Human Epithelial Ovarian Carcinoma | 10 µM, 25 µM | 24 hours | Induction of apoptosis[1] |
| BxPC-3 (Pancreatic Cancer) | 10 µM | 48 hours | Increased proportion of cells in G1 phase[1] |
Table 3: Effect of this compound on Protein Phosphorylation
| Cell Line | Concentration | Incubation Time | Result |
| BxPC-3 (Pancreatic Cancer) | 10 µM | 24 - 72 hours | Inhibition of retinoblastoma-gene product (RB) phosphorylation[1] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT/XTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the this compound-containing medium or vehicle control.
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Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, 96 hours). For longer incubations, consider a medium change with fresh this compound every 48-72 hours.
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Assay:
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MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
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XTT Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired incubation time (e.g., 24, 48 hours).
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
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Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
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Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for a time-course experiment.
Caption: A logical approach to troubleshooting experiments.
References
Validation & Comparative
Amsilarotene vs. Bexarotene in AML Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Targeted therapies that induce differentiation or apoptosis of leukemic cells are a key area of research. This guide provides a comparative overview of two retinoid compounds, Amsilarotene (TAC-101) and Bexarotene, and their potential applications in AML treatment, based on available preclinical data. While Bexarotene has been studied in the context of AML, data for this compound in leukemia is limited, necessitating a comparison based on its known mechanism of action in other cancer types.
Mechanism of Action: A Tale of Two Receptors
This compound and Bexarotene are both synthetic retinoids but exhibit selectivity for different nuclear receptors, which dictates their downstream cellular effects.
This compound (TAC-101) is a selective retinoic acid receptor alpha (RARα) agonist.[1] RARα forms a heterodimer with the retinoid X receptor (RXR), and this complex acts as a ligand-activated transcription factor. In the absence of a ligand, the RAR/RXR heterodimer can actively repress gene transcription. Upon binding of an agonist like this compound, a conformational change is induced, leading to the recruitment of coactivators and subsequent transcription of target genes involved in cell cycle regulation and apoptosis.[2]
Bexarotene , on the other hand, is a selective retinoid X receptor (RXR) agonist. RXRs can form homodimers (RXR/RXR) or heterodimerize with other nuclear receptors, including RARs. As an RXR agonist, Bexarotene can activate RXR-dependent signaling pathways, which are known to play a role in myeloid differentiation.
Comparative Efficacy in Cancer Cell Lines
Direct comparative studies of this compound and Bexarotene in AML cell lines are not available in the current literature. The following tables summarize the known effects of each compound based on independent studies.
Table 1: In Vitro Effects of this compound on Cancer Cell Lines (Data from non-AML studies)
| Cell Line | Cancer Type | Concentration | Effect | Citation |
| BxPC-3 | Pancreatic Cancer | 10 µM | G1 cell cycle arrest, Inhibition of RB phosphorylation | [1] |
| MIAPaCa-2 | Pancreatic Cancer | 10, 20 µM | Inhibition of proliferation | [1] |
| Human epithelial ovarian carcinoma-derived cell lines | Ovarian Cancer | 10, 25 µM | Induction of apoptosis | [1] |
Table 2: In Vitro Effects of Bexarotene on AML Cell Lines
| Cell Line | AML Subtype | Concentration | Effect | Citation |
| HL-60 | M2 | Not Specified | Inhibition of clonal growth, Induction of differentiation | [3] |
| NB4 | M3 | Not Specified | Increased cytotoxicity in combination with LXR agonist | [3] |
| THP-1 | M5 | Not Specified | Increased cytotoxicity in combination with LXR agonist, Myeloid differentiation | [3] |
| Primary AML cells | Various | Not Specified | Inhibition of clonal growth, Induction of differentiation | [3] |
Experimental Protocols
This compound: Cell Cycle Analysis in Pancreatic Cancer Cells[1]
Objective: To determine the effect of this compound on the cell cycle of BxPC-3 pancreatic cancer cells.
Methodology:
-
BxPC-3 cells were seeded and allowed to adhere overnight.
-
Cells were treated with 10 µM this compound or vehicle control for 48 hours.
-
Following treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C.
-
Fixed cells were washed and resuspended in a solution containing propidium iodide (PI) and RNase A.
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Cell cycle distribution was analyzed by flow cytometry.
Bexarotene: Myeloid Differentiation Assay in AML Cell Lines[3]
Objective: To assess the ability of Bexarotene to induce myeloid differentiation in AML cell lines.
Methodology:
-
AML cell lines (e.g., THP-1) were cultured in appropriate media.
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Cells were treated with Bexarotene at various concentrations or vehicle control for a specified duration (e.g., 4 days).
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Post-treatment, cells were harvested and washed.
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Cells were stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.
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The expression of these markers was quantified by flow cytometry to determine the percentage of differentiated cells.
Discussion and Future Directions
The available evidence suggests that this compound and Bexarotene have distinct mechanisms of action and cellular effects, primarily due to their differential receptor selectivity.
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Bexarotene , as an RXR agonist, has demonstrated the ability to induce myeloid differentiation in AML cell lines, a desirable therapeutic outcome. Its mechanism is RAR-independent, suggesting it could be effective in AML subtypes not responsive to traditional RAR agonists like all-trans-retinoic acid (ATRA).
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This compound , a selective RARα agonist, has shown efficacy in solid tumors by inducing G1 cell cycle arrest and apoptosis.[1] While not yet tested in AML cell lines, its mechanism of action through RARα suggests it could potentially be effective, particularly in AML subtypes with dysregulated RARα signaling. Other RARα agonists, like Tamibarotene, have shown promise in AML, indicating a potential therapeutic avenue for this class of compounds.[2][4]
Key Unanswered Questions and Future Research:
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Direct Comparison: Head-to-head studies of this compound and Bexarotene in a panel of AML cell lines representing different subtypes are critically needed to directly compare their efficacy and mechanisms.
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This compound in AML: The effects of this compound on proliferation, differentiation, and apoptosis in AML cell lines need to be investigated to understand its potential as a therapeutic agent for this disease.
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Combination Therapies: Exploring the synergistic potential of this compound or Bexarotene with standard AML chemotherapies or other targeted agents could lead to more effective treatment strategies.
Conclusion
Bexarotene shows promise as a differentiation-inducing agent in AML by targeting the RXR pathway. The potential of this compound in AML remains to be elucidated, but its known activity as a RARα agonist that induces cell cycle arrest and apoptosis in other cancers suggests it warrants investigation in hematological malignancies. Further preclinical studies are essential to define the therapeutic potential and optimal application of these retinoids in the treatment of AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Bexarotene Induction of Differentiation in AML - Patricia Sanchez [grantome.com]
- 4. Anti-adult T-cell leukemia effects of a novel synthetic retinoid, Am80 (Tamibarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]
Amsilarotene vs. All-trans Retinoic Acid (ATRA) in Liver Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Amsilarotene (TAC-101) and All-trans retinoic acid (ATRA) for the treatment of liver cancer, also known as hepatocellular carcinoma (HCC). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic potential and mechanisms of action of these two retinoids.
Overview and Mechanism of Action
Both this compound and ATRA are retinoids that exert their effects by interacting with retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-dependent transcription factors. However, their specificities and downstream effects in liver cancer cells show notable differences.
This compound (TAC-101) is a synthetic retinoid with a selective affinity for Retinoic Acid Receptor Alpha (RAR-α).[1] Its mechanism of action in hepatocellular carcinoma is thought to involve the inhibition of the transcriptional activity of Activator Protein-1 (AP-1).[2] This inhibition leads to the downregulation of genes involved in cell invasion and migration, such as urokinase-type plasminogen activator (u-PA) and its receptor (u-PAR), thereby potentially suppressing intrahepatic metastasis.[2] Preclinical studies have shown that this compound can inhibit tumor growth and markedly increase survival in primary HCC models.[1]
All-trans retinoic acid (ATRA) is a naturally occurring active metabolite of vitamin A and acts as a pan-agonist for all three RAR subtypes (α, β, and γ).[3][4] In the context of liver cancer, ATRA has been shown to inhibit the proliferation, migration, and metastasis of HCC cells by reversing the epithelial-mesenchymal transition (EMT).[5] A key mechanism identified in HCC is the induction of ferroptosis, a form of iron-dependent programmed cell death.[5] Furthermore, ATRA can induce the differentiation of liver tumor-initiating cells, which may enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin.[6]
dot
Caption: Signaling pathways of this compound and ATRA in liver cancer.
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head comparative studies of this compound and ATRA in liver cancer are limited. However, data from separate preclinical and clinical trials provide insights into their respective efficacies.
Preclinical Data
A preclinical study using an orthotopic murine hepatocellular carcinoma model demonstrated that daily oral administration of this compound (8 mg/kg) significantly inhibited intrahepatic metastasis without affecting the growth of the primary tumor.[2] In contrast, studies on ATRA have highlighted its ability to induce differentiation and potentiate the cytotoxic effects of cisplatin in HCC cell lines and in vivo models.[6]
Clinical Trial Data
Clinical trials have been conducted for both this compound and ATRA in patients with advanced hepatocellular carcinoma. The table below summarizes the key findings from these separate studies.
| Feature | This compound (TAC-101) | All-trans Retinoic Acid (ATRA) |
| Study Phase | Phase I/II[1] | Phase II (SWOG 9157)[7] |
| Dosage | 20 mg/day (oral, 14 days every 3 weeks)[1] | 50 mg/m²/day (oral, 3 weeks on, 1 week off)[7] |
| Patient Population | Advanced Hepatocellular Carcinoma[1] | Chemotherapy-naive primary Hepatocellular Carcinoma[7] |
| Objective Response | No complete or partial responses reported[1] | No responses seen[7] |
| Disease Control | 57% (12 out of 21) had stable disease[1] | Not reported |
| Median Survival | 19.2 months for evaluable patients[1] | 4 months[7] |
| Key Adverse Events | Grade 3/4 toxicities were infrequent at the 20mg dose[1] | Grade 3 (11 patients) and Grade 4 (4 patients) toxicities reported[7] |
Note: This table presents data from separate clinical trials and does not represent a direct head-to-head comparison.
Molecular Interactions and Potency
The differential effects of this compound and ATRA can be partly attributed to their distinct binding affinities for RAR subtypes.
| Compound | Target Receptor(s) | Binding Affinity (Kd) |
| This compound (TAC-101) | Selective for RAR-α[1] | Not explicitly reported in the searched literature. |
| All-trans Retinoic Acid (ATRA) | RAR-α, RAR-β, RAR-γ[8] | ~0.2-0.7 nM for all RAR subtypes[8] |
While specific Ki or IC50 values for this compound in liver cancer cell lines were not found in the searched literature for a direct comparison, the selectivity of this compound for RAR-α suggests a more targeted mechanism of action compared to the pan-agonist activity of ATRA.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are summarized methodologies from key studies.
This compound Preclinical Metastasis Study
-
Animal Model: Orthotopic implantation of a CBO140C12 hepatoma fragment into the liver of mice.[2]
-
Treatment: Daily oral administration of this compound at a dose of 8 mg/kg.[2]
-
Endpoint Analysis: Evaluation of intrahepatic metastasis and growth of the primary tumor.[2]
-
Molecular Analysis: Assessment of Activator Protein-1 (AP-1) transcriptional activity and mRNA expression of urokinase-type plasminogen activator (u-PA) and its receptor (u-PAR).[2]
dot
Caption: Workflow for this compound preclinical metastasis study.
ATRA Preclinical Chemosensitization Study
-
Cell Lines: Human hepatocellular carcinoma cell lines.[6]
-
Treatment: Incubation with ATRA to induce differentiation of tumor-initiating cells (TICs), followed by treatment with cisplatin.[6]
-
In Vitro Assays: Evaluation of cell differentiation, apoptosis, and cell migration.[6]
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In Vivo Model: Subcutaneous injection of HCC cells into nude mice, followed by treatment with ATRA and/or cisplatin.[6]
-
Molecular Analysis: Western blot analysis of Protein Kinase B (AKT) phosphorylation.[6]
dot
Caption: Experimental workflow for ATRA chemosensitization study.
Conclusion
This compound and ATRA are both retinoids with potential applications in the treatment of hepatocellular carcinoma, albeit through different primary mechanisms. This compound, a selective RAR-α agonist, shows promise in inhibiting metastasis, as demonstrated in preclinical models, and has achieved significant disease stabilization in a Phase I/II clinical trial.[1][2] ATRA, a pan-RAR agonist, appears to act primarily by inducing cell differentiation and ferroptosis, and has shown potential in sensitizing liver cancer cells to chemotherapy.[5][6]
The clinical data, although from separate trials, suggests that this compound may offer a better survival advantage and a more favorable safety profile in advanced HCC compared to the outcomes reported for ATRA in an earlier trial.[1][7] However, the lack of direct comparative studies necessitates further research to definitively establish the relative efficacy and optimal therapeutic positioning of these two agents in the management of liver cancer. Future studies directly comparing this compound and ATRA, including the evaluation of their effects on specific molecular subtypes of HCC, are warranted to guide future clinical development.
References
- 1. A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAC-101 inhibits intrahepatic metastasis of orthotopically implanted murine hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoid roles in blocking hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All-trans retinoic acid inhibits the malignant behaviors of hepatocarcinoma cells by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All-trans retinoic acid potentiates the chemotherapeutic effect of cisplatin by inducing differentiation of tumor initiating cells in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of oral beta-all trans-retinoic acid in hepatocellular carcinoma (SWOG 9157) [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Amsilarotene Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amsilarotene and other retinoid alternatives for validating target engagement with Retinoic Acid Receptor Alpha (RARα) in a cellular context. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in the design and interpretation of your research.
Introduction to this compound and its Target
This compound (also known as TAC-101) is a synthetic retinoid that has demonstrated potential as an antineoplastic agent.[1][2] Its primary mechanism of action involves selective binding to the Retinoic Acid Receptor Alpha (RARα), a nuclear hormone receptor that functions as a ligand-dependent transcription factor.[3] Upon binding, this compound induces a conformational change in RARα, leading to the recruitment of coactivators and the regulation of target gene expression. This signaling cascade ultimately results in the inhibition of retinoblastoma-gene product (RB) phosphorylation, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][3]
Comparison of RARα Agonists
Validating the engagement of this compound with its intended target, RARα, is a critical step in preclinical drug development. This section compares this compound with other well-characterized RARα agonists, Tamibarotene and all-trans Retinoic Acid (ATRA), based on their binding affinities.
| Compound | Target | Binding Affinity (Ki/Kd) | Reference |
| This compound (TAC-101) | RARα | Ki: 2.4 nM | [3] |
| Tamibarotene (SY-1425) | RARα | Ki: 6.5 nM | |
| All-trans Retinoic Acid (ATRA) | RARα | Kd: 0.09 - 0.4 nM |
As the data indicates, this compound exhibits a high affinity for RARα, comparable to that of the natural ligand ATRA and another synthetic agonist, Tamibarotene. This strong and selective binding is a prerequisite for its biological activity.
Experimental Validation of Target Engagement
Several robust methods can be employed to confirm that this compound directly interacts with and modulates the function of RARα within a cellular environment. This section outlines two key experimental approaches: the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP), and discusses the analysis of downstream gene expression.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow for validating this compound-RARα engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble RARα at each temperature point by Western blotting using a specific anti-RARα antibody.
-
Data Interpretation: A positive target engagement will result in a shift of the RARα melting curve to higher temperatures in the this compound-treated samples compared to the vehicle-treated controls, indicating that ligand binding has stabilized the protein.
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique used to demonstrate the physical interaction between a drug-bound target and its binding partners within a cell. In the context of this compound, Co-IP can be used to show the interaction of this compound-bound RARα with its heterodimeric partner, the Retinoid X Receptor (RXR), and other components of the transcriptional machinery.
Experimental Workflow:
Caption: Co-Immunoprecipitation (Co-IP) workflow to validate the interaction of this compound-bound RARα with its binding partners.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle as described for CETSA.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., a buffer containing 0.5-1% NP-40 or Triton X-100) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with a primary antibody specific for RARα overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against RXR and other known RARα-interacting proteins.
-
Data Interpretation: The presence of RXR and other co-factors in the eluate from the this compound-treated sample, but not in the negative control (e.g., using a non-specific IgG antibody for immunoprecipitation), confirms the interaction of this compound-bound RARα with its cellular partners.
Downstream Target Gene Expression Analysis
Confirmation of target engagement can be further strengthened by analyzing the modulation of known downstream target genes of RARα. Upon activation by an agonist like this compound, RARα regulates the transcription of specific genes involved in cell differentiation and proliferation.
Signaling Pathway:
Caption: this compound-mediated RARα signaling pathway leading to the upregulation of target genes.
Key Downstream Targets:
-
Dehydrogenase/Reptidase 3 (DHRS3): The expression of DHRS3 is known to be induced by RARα agonists and serves as a reliable biomarker for RARα activation.[4][5][6]
-
CD38: This cell surface molecule is another well-established downstream target of RARα signaling and is often used as a marker of myeloid differentiation.
Experimental Protocol (RT-qPCR):
-
Cell Treatment and RNA Extraction: Treat cells with this compound, Tamibarotene (as a positive control), and vehicle for a specified time (e.g., 24-48 hours). Extract total RNA using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for DHRS3, CD38, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Expected Results:
Treatment with this compound is expected to lead to a dose-dependent increase in the mRNA levels of DHRS3 and CD38, similar to the effects observed with other RARα agonists like Tamibarotene. This would provide strong evidence of functional target engagement in the cellular context.
Conclusion
This guide provides a framework for validating the cellular target engagement of this compound. By employing techniques such as CETSA and Co-IP, researchers can physically demonstrate the interaction between this compound and RARα. Furthermore, analyzing the expression of downstream target genes like DHRS3 and CD38 will confirm the functional consequence of this engagement. The comparative data and detailed protocols provided herein should serve as a valuable resource for scientists and professionals in the field of drug development, enabling a more thorough and objective assessment of this compound's mechanism of action.
References
- 1. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DHRS3, a retinal reductase, is differentially regulated by retinoic acid and lipopolysaccharide-induced inflammation in THP-1 cells and rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feedback regulation of retinaldehyde reductase DHRS3, a critical determinant of retinoic acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The retinaldehyde reductase DHRS3 is essential for preventing the formation of excess retinoic acid during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Amsilarotene-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Amsilarotene, a retinobenzoic acid compound, has demonstrated potential antineoplastic activity by inhibiting the phosphorylation of the retinoblastoma-gene product (RB) and increasing the presence of cyclin-dependent kinase (CDK) inhibitors, which leads to cell cycle arrest[1]. Beyond cell cycle regulation, a crucial aspect of evaluating any potential anti-cancer therapeutic is its ability to induce programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. This guide provides a comprehensive comparison of various caspase assays to robustly confirm and quantify this compound-induced apoptosis, supported by experimental data and detailed protocols.
The Central Role of Caspases in Apoptosis
Apoptosis is executed through a cascade of proteolytic enzymes called caspases.[2] These enzymes are present as inactive zymogens in healthy cells and are activated in response to pro-apoptotic signals. The caspase cascade can be broadly divided into two main pathways:
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8.
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9.
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7 . These caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[3][4] Therefore, measuring the activity of these key caspases is a direct and reliable method to confirm apoptosis.
The general pathway for retinoid-induced apoptosis often involves the activation of these caspase cascades. For instance, the retinoid tazarotene has been shown to induce apoptosis through the activation of caspase-8, caspase-9, and subsequently caspase-3.[5] Similarly, β-carotene, another retinoid, induces a dose-dependent activation of caspase-3, following the activation of caspase-8 and caspase-9.[6]
Figure 1. Simplified signaling pathway of retinoid-induced apoptosis.
Comparison of Caspase Assay Methodologies
Several methods are available to detect and quantify caspase activity. The choice of assay depends on factors such as the desired sensitivity, throughput, and the specific information required (e.g., population average vs. single-cell data).
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Caspase cleaves a substrate, releasing a chromophore (e.g., p-nitroanilide, pNA), which is quantified by absorbance.[7] | Simple, inexpensive, uses standard absorbance plate readers. | Lower sensitivity compared to other methods. |
| Fluorometric | Caspase cleaves a substrate, releasing a fluorophore (e.g., AFC or Rhodamine 110), which is quantified by fluorescence.[7][8] | More sensitive than colorimetric assays, suitable for kinetic studies. | Requires a fluorescence plate reader; potential for compound interference. |
| Luminometric | Caspase cleaves a substrate to release a substrate for luciferase (e.g., aminoluciferin), generating a light signal.[9][10] | Extremely high sensitivity, wide dynamic range, low background.[2] | Requires a luminometer; generally more expensive reagents. |
| Flow Cytometry | Uses cell-permeable, fluorescently labeled inhibitors that covalently bind to active caspases (e.g., FLICA). | Provides single-cell data, allows for multiplexing with other apoptosis markers.[8] | Lower throughput, requires a flow cytometer and specialized expertise. |
| Western Blot | Detects the cleaved (active) forms of specific caspases using antibodies. | Provides information on specific caspase activation (e.g., pro-caspase vs. cleaved caspase). | Semi-quantitative, lower throughput, labor-intensive. |
Quantitative Performance of Caspase Assays
The sensitivity and dynamic range are critical parameters when selecting a caspase assay. Luminometric assays, such as the Caspase-Glo® 3/7 assay, are generally considered the most sensitive.
| Parameter | Colorimetric (pNA-based) | Fluorometric (AFC-based) | Luminometric (Caspase-Glo®) |
| Detection Limit | Picomole range | Femtomole to Picomole range | Attomole range |
| Dynamic Range | ~2-3 orders of magnitude | ~3-4 orders of magnitude | >4 orders of magnitude[2][4] |
| Signal-to-Noise Ratio | Low to Moderate | Moderate to High | Very High[2] |
| Protocol Format | Multi-step | Multi-step | Homogeneous ("add-mix-measure")[10] |
Data compiled from various manufacturer technical manuals and comparative studies.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol provides a detailed methodology for a widely used, highly sensitive luminometric assay to measure executioner caspase-3 and -7 activity in cultured cells treated with this compound.
Objective: To quantify the activity of caspase-3 and caspase-7 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell lines MDA-MB-231 or MCF-7)
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
White-walled, clear-bottom 96-well or 384-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay Reagent (e.g., from Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Plating:
-
Seed cells into a white-walled 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with various concentrations of this compound. Include vehicle-only controls and positive controls (e.g., 1 µM Staurosporine).
-
Incubate for the desired treatment period (e.g., 6, 12, 24, or 48 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[4]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically for the specific cell line and conditions.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence values from the "no-cell" blank wells from all experimental wells.
-
Calculate the fold change in caspase activity by dividing the net luminescence of the treated samples by the net luminescence of the vehicle control samples.
-
Plot the fold change in caspase activity against the concentration of this compound.
-
Figure 2. Experimental workflow for the Caspase-Glo® 3/7 assay.
Conclusion
Confirming the induction of apoptosis is a critical step in evaluating the anti-cancer potential of this compound. Caspase activity assays provide a direct and quantifiable measure of this process. For high-throughput screening and sensitive detection, luminometric assays like the Caspase-Glo® 3/7 assay are highly recommended due to their simple "add-mix-measure" protocol, high sensitivity, and broad dynamic range.[10][11] For more detailed mechanistic studies, these assays can be complemented with Western blotting to confirm the cleavage of specific initiator and executioner caspases or with flow cytometry to analyze apoptosis at the single-cell level. By employing these robust methods, researchers can confidently determine the pro-apoptotic efficacy of this compound and further elucidate its mechanism of action.
References
- 1. Facebook [cancer.gov]
- 2. promega.com [promega.com]
- 3. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Tazarotene induces apoptosis in human basal cell carcinoma via activation of caspase-8/t-Bid and the reactive oxygen species-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
Amsilarotene's Receptor Cross-Reactivity: A Comparative Analysis with Other Retinoids
For Researchers, Scientists, and Drug Development Professionals
Amsilarotene, a retinobenzoic acid derivative with potential antineoplastic properties, exerts its effects through the complex network of retinoid signaling pathways.[1] Understanding its cross-reactivity with various retinoid receptors is paramount for predicting its biological activity, potential therapeutic applications, and off-target effects. This guide provides a comparative analysis of this compound's anticipated receptor interactions with those of other well-characterized retinoids, supported by established experimental methodologies.
Retinoid Signaling: A Brief Overview
Retinoids regulate gene transcription by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[2][3] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[4] Ligand binding induces conformational changes in the receptor complex, leading to the recruitment of co-activators and subsequent modulation of gene expression.[5] The specific combination of RAR and RXR subtypes involved, as well as the binding affinity and activation potential of the retinoid ligand, dictates the downstream biological response.
Caption: Retinoid signaling pathway.
Comparative Analysis of Receptor Binding Affinity and Activation
Table 1: Retinoid Receptor Binding Affinities (Kd, nM)
| Compound | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
| All-trans Retinoic Acid (ATRA) | ~0.2-0.4[6] | ~0.2-0.4[6][7] | ~0.2-0.4[6] | No Binding[6] | No Binding[6] | No Binding[6] |
| 9-cis Retinoic Acid | ~0.2-0.8[6] | ~0.2-0.8[6] | ~0.2-0.8[6] | ~1.4-15.7[1][6] | ~2.4-18.3[1][6] | ~14.1[1] |
| Bexarotene | >300-fold selectivity for RXR[8] | >300-fold selectivity for RXR[8] | >300-fold selectivity for RXR[8] | Selective Agonist[9] | Selective Agonist[9] | Selective Agonist[9] |
| Tazarotenic Acid* | >> RAR-β/γ[10] | High Affinity[10][11] | High Affinity[10][11] | Inactive[12] | Inactive[12] | Inactive[12] |
| Isotretinoin | Low Affinity[13][14] | Low Affinity[14] | Low Affinity[14] | Low Affinity[14] | Low Affinity[14] | Low Affinity[14] |
*Active metabolite of Tazarotene. N/A: Data not publicly available.
Table 2: Retinoid Receptor Transactivation Potency (EC50, nM)
| Compound | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
| All-trans Retinoic Acid (ATRA) | Potent Activator | Potent Activator | Potent Activator | No Activation | No Activation | No Activation |
| 9-cis Retinoic Acid | Potent Activator | Potent Activator | Potent Activator | ~3-20[1] | ~3-20[1] | ~3-20[1] |
| Bexarotene | No Activation[15] | No Activation[15] | No Activation[15] | 33[8] | 24[8] | 25[8] |
| Tazarotenic Acid* | Selective for RARβ/γ[12] | Potent Activator | Potent Activator | No Activation[12] | No Activation[12] | No Activation[12] |
| Isotretinoin | Weak Activator | Weak Activator | Weak Activator | Weak Activator | Weak Activator | Weak Activator |
*Active metabolite of Tazarotene. N/A: Data not publicly available.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's retinoid receptor cross-reactivity profile relies on standardized in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Principle: A radiolabeled retinoid (e.g., [³H]9-cis-Retinoic acid) is incubated with a source of the receptor (e.g., nuclear extracts from cells overexpressing a specific RAR or RXR subtype).[16] The test compound (e.g., this compound) is added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. This value can be used to calculate the binding affinity (Kd).
Caption: Radioligand binding assay workflow.
Transactivation Assay
This cell-based assay measures the ability of a compound to activate gene transcription through a specific receptor subtype.
Principle: Host cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing a specific RAR or RXR subtype and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a RARE.[5] The cells are then treated with the test compound. If the compound binds to and activates the expressed receptor, the receptor-ligand complex will bind to the RARE and drive the expression of the reporter gene. The activity of the reporter enzyme is then measured, providing a quantitative measure of receptor activation. The concentration of the compound that produces 50% of the maximal response (EC50) is a measure of its potency.
Caption: Transactivation assay workflow.
Conclusion and Future Directions
While the precise cross-reactivity profile of this compound with RAR and RXR subtypes remains to be fully elucidated, this guide provides a framework for its evaluation in the context of other known retinoids. Based on its classification as a retinobenzoic acid, it is anticipated to primarily interact with the RARs. However, comprehensive in vitro binding and transactivation assays are essential to definitively characterize its selectivity and potency. Such data will be invaluable for guiding further preclinical and clinical development, optimizing therapeutic strategies, and minimizing potential adverse effects. The experimental protocols outlined herein provide a clear path for obtaining this critical information.
References
- 1. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the receptor subtype selectivity of retinoid X and retinoic acid receptors via quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic Acid Receptors Recognize the Mouse Genome through Binding Elements with Diverse Spacing and Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Transactivation properties of retinoic acid and retinoid X receptors in mammalian cells and yeast. Correlation with hormone binding and effects of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of human all-trans-retinoic acid receptor beta and its ligand-binding domain in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bexarotene | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. tazarotene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotretinoin | C20H28O2 | CID 5282379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. isotretinoin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Amsilarotene Target Validation: A Comparative Guide to Pharmacological and CRISPR/Cas9 Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amsilarotene (TAC-101) is a synthetic retinoid with demonstrated antineoplastic activity, showing selective affinity for the Retinoic Acid Receptor α (RAR-α).[1] Its mechanism of action is understood to involve the inhibition of retinoblastoma-gene product (RB) phosphorylation and an increase in cyclin-dependent kinase (CDK) inhibitors, culminating in cell cycle arrest.[2] While pharmacological data strongly supports RAR-α as the primary target, emerging technologies like CRISPR/Cas9 offer a precise genetic approach to definitively validate this interaction and uncover potential off-target effects.
This guide provides a comparative overview of traditional pharmacological methods and a CRISPR/Cas9-based workflow for the validation of this compound's molecular target. We present hypothetical experimental data and detailed protocols to illustrate the application and advantages of each approach.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to validate the target of this compound.
Table 1: Cell Viability Assay (MTT Assay)
| Cell Line | Treatment | Concentration | % Viability (Mean ± SD) |
| Wild-Type (WT) | DMSO (Vehicle) | - | 100 ± 4.2 |
| Wild-Type (WT) | This compound | 10 µM | 45 ± 5.1 |
| RARA Knockout (KO) | DMSO (Vehicle) | - | 98 ± 3.8 |
| RARA Knockout (KO) | This compound | 10 µM | 92 ± 4.5 |
Table 2: Western Blot Analysis of p-Rb and Cyclin A
| Cell Line | Treatment | Relative p-Rb Levels (Normalized to WT DMSO) | Relative Cyclin A Levels (Normalized to WT DMSO) |
| Wild-Type (WT) | DMSO (Vehicle) | 1.00 | 1.00 |
| Wild-Type (WT) | This compound (10 µM) | 0.35 | 0.42 |
| RARA Knockout (KO) | DMSO (Vehicle) | 0.98 | 1.02 |
| RARA Knockout (KO) | This compound (10 µM) | 0.95 | 0.97 |
Experimental Methodologies
Pharmacological Approach
1. Cell Culture and this compound Treatment:
-
Human cancer cell lines known to express RAR-α (e.g., BxPC-3 pancreatic cancer cells) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates for viability assays or 6-well plates for protein analysis.
-
This compound is dissolved in DMSO to create a stock solution and diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.
2. MTT Cell Viability Assay:
-
Following a 48-hour incubation with this compound or vehicle, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
3. Western Blot Analysis:
-
After a 24-hour treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against p-Rb (Ser807/811), Cyclin A, and a loading control (e.g., β-actin).
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.
CRISPR/Cas9-Based Genetic Approach
1. Generation of RARA Knockout Cell Line:
-
A single guide RNA (sgRNA) targeting a conserved exon of the RARA gene is designed and cloned into a lentiCRISPRv2 vector co-expressing Cas9 nuclease.
-
Lentiviral particles are produced by transfecting HEK293T cells with the lentiCRISPRv2-RARA-sgRNA plasmid and packaging plasmids.
-
The target cancer cell line is transduced with the lentivirus.
-
Transduced cells are selected with puromycin to enrich for cells with stable integration of the CRISPR/Cas9 machinery.
-
Single-cell clones are isolated, expanded, and screened for RARA knockout by Sanger sequencing and Western blot analysis for the RAR-α protein.
2. Comparative Analysis of WT and RARA KO Cells:
-
Wild-type and validated RARA knockout cell lines are treated with this compound or vehicle control as described in the pharmacological approach.
-
Cell viability and protein expression of downstream markers (p-Rb, Cyclin A) are assessed using the same MTT and Western blot protocols.
Visualizing Workflows and Pathways
This compound Signaling Pathway
Caption: this compound's proposed signaling cascade.
CRISPR/Cas9 Target Validation Workflow
Caption: Workflow for generating and validating a RARA knockout cell line.
Comparison of Methodologies
| Feature | Pharmacological Approach | CRISPR/Cas9 Genetic Approach |
| Principle | Infers target engagement by observing downstream cellular effects of the drug. | Directly tests the necessity of a specific gene for the drug's activity. |
| Specificity | May be confounded by off-target effects of the compound. | Highly specific to the targeted gene, providing a clear genetic link. |
| Throughput | High-throughput for screening multiple compounds and concentrations. | Lower throughput for generating and validating individual knockout lines. |
| Confirmation | Provides strong correlative evidence. | Provides direct genetic evidence of target engagement. |
| Limitations | Cannot definitively rule out that the observed phenotype is due to an unknown target. | The knockout of an essential gene can be lethal to the cell, complicating analysis. |
Conclusion
The convergence of pharmacological and genetic approaches provides a robust framework for drug target validation. While traditional methods offer valuable insights into the dose-dependent effects of this compound on cellular pathways, CRISPR/Cas9-mediated gene editing offers an unparalleled level of specificity in confirming RAR-α as the essential mediator of its anticancer activity. The hypothetical data presented herein illustrates that in the absence of RAR-α, this compound is unable to induce its characteristic effects on cell viability and cell cycle regulatory proteins. This genetic validation provides a higher degree of confidence in the on-target activity of this compound and serves as a critical step in its continued development as a therapeutic agent.
References
Amsilarotene and RARα: A Comparative Guide to Co-Crystallization Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amsilarotene's interaction with the Retinoic Acid Receptor Alpha (RARα) and contrasts it with other relevant RARα ligands. While a co-crystal structure of this compound with RARα has not been publicly disclosed, this document synthesizes available binding affinity data, outlines detailed experimental protocols for co-crystallization, and presents signaling pathway information to support further research and drug development efforts.
Ligand-Receptor Binding Affinity: this compound in Context
This compound is a synthetic retinoid that demonstrates a high and selective affinity for RARα.[1] To objectively assess its performance, a comparison with other well-characterized RAR ligands is essential. The following table summarizes the binding affinities and functional activities of this compound and selected alternative compounds for RAR subtypes.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Citation(s) |
| This compound | RARα | 2.4 | - | [1] |
| RARβ | 400 | - | [1] | |
| RARγ | - | - | ||
| All-trans Retinoic Acid (ATRA) | RARα | - | 169 | [2] |
| RARβ | - | 9 | [2] | |
| RARγ | - | 2 | [3] | |
| AM580 | RARα | - | 0.36 | [4] |
| RARβ | - | 8.6 | [5] | |
| RARγ | - | 13.0 | [5] | |
| BMS-270394 | RARα | Inactive | - | |
| RARβ | - | 400 | [6] | |
| RARγ | - | 30 | [6] | |
| BMS-195614 (Antagonist) | RARα | 2.5 | - | [7] |
Note: Ki (inhibitor constant) is a measure of binding affinity, while EC50 (half-maximal effective concentration) reflects the concentration required to elicit a half-maximal response in a functional assay. A lower value indicates higher affinity or potency.
The RARα Signaling Pathway and this compound's Mechanism of Action
Retinoic acid receptors are ligand-activated transcription factors that regulate gene expression.[8] Upon binding of an agonist like this compound, RARα undergoes a conformational change. It typically forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the recruitment of co-activator or co-repressor proteins, ultimately leading to the transcription of genes involved in cellular differentiation, proliferation, and apoptosis.[9][10] this compound's selective agonism of RARα is reported to induce apoptosis in various cancer cell lines.[1]
Experimental Protocols: Co-crystallization of a Small Molecule with RARα
While a specific protocol for this compound co-crystallization is not available, the following is a detailed, generalized methodology for the co-crystallization of a small molecule ligand with the RARα ligand-binding domain (LBD), based on established procedures for other nuclear receptors.[11][12][13]
Objective: To obtain high-quality crystals of the RARα-LBD in complex with a ligand for X-ray diffraction analysis.
Materials:
-
Human RARα-LBD (recombinantly expressed and purified)
-
Ligand of interest (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization buffer components (e.g., Tris-HCl, NaCl, DTT)
-
Precipitants (e.g., PEG 3350, ammonium sulfate)
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Microscopes for crystal visualization
Workflow:
Detailed Procedure:
-
Protein Expression and Purification:
-
Express the human RARα-LBD (typically residues ~176-462) in a suitable expression system, such as E. coli.
-
Purify the protein using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.
-
The final protein buffer should ideally be around 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 2 mM DTT.[14]
-
-
Ligand Preparation:
-
Dissolve the ligand (e.g., this compound) in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
-
Complex Formation:
-
Dilute the purified RARα-LBD to a working concentration (e.g., 5-10 mg/mL).
-
Add the ligand stock solution to the protein solution in a 3- to 10-fold molar excess to ensure saturation of the binding sites.
-
Incubate the protein-ligand mixture on ice for at least 2 hours to allow for complex formation.
-
-
Crystallization Screening:
-
Use commercially available or in-house prepared crystallization screens to test a wide range of conditions (pH, precipitant type, and concentration).
-
Set up crystallization trials using vapor diffusion methods (sitting or hanging drop). For example, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentrations of the precipitant, salt, and pH around the initial hit condition to improve crystal size and quality.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer a single, well-formed crystal from the drop into a cryoprotectant solution. The cryoprotectant is typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol.
-
After a brief soak in the cryoprotectant, loop out the crystal and flash-cool it in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Collect diffraction data from the cryo-cooled crystal using a synchrotron X-ray source.
-
Process the diffraction data to determine the three-dimensional structure of the RARα-ligand complex.
-
Conclusion
This compound stands out as a potent and selective RARα agonist. While the absence of a published co-crystal structure with RARα currently limits a direct structural comparison with other ligands, the available binding affinity data underscores its high selectivity. The provided experimental framework offers a robust starting point for researchers aiming to elucidate the structural basis of this compound's interaction with RARα, which would be invaluable for the rational design of next-generation RARα modulators. Further studies are warranted to fully characterize its functional profile and compare it directly with other RARα agonists and antagonists in a broader range of cellular and in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of Amsilarotene: A Guide for Laboratory Professionals
At the forefront of responsible chemical management is the understanding that direct disposal of pharmaceutical compounds down the drain or in the regular trash without appropriate deactivation is strongly discouraged to prevent environmental contamination and potential harm.
Prioritizing Safety: Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle Amsilarotene with the appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills and contamination.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
In the absence of specific protocols for this compound, the following general procedures for pharmaceutical waste should be strictly adhered to. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations.
-
Consult Institutional and Local Regulations: Before proceeding, the first and most critical step is to review your organization's specific procedures for chemical and pharmaceutical waste disposal. The U.S. Environmental Protection Agency (EPA) and other regulatory bodies provide guidelines that form the basis for these institutional protocols.
-
Utilize a Licensed Waste Management Vendor: The most secure and compliant method for disposing of any chemical waste, including this compound, is through a licensed hazardous waste disposal company. Your institution's EHS department will have established relationships with such vendors.
-
Segregation and Labeling:
-
Store this compound waste in a designated, sealed, and clearly labeled container.
-
The label should include the chemical name ("this compound waste"), the primary hazard (e.g., "Caution: Research Compound"), and the date of accumulation.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Preparing for Disposal:
-
For solid this compound, ensure it is in a securely sealed container.
-
For solutions containing this compound, do not dispose of them down the sink. They should be collected in a designated, leak-proof container.
-
Alternative Disposal Options for Unused Medicines
For unused medicines in a non-laboratory setting, the following options are recommended by the U.S. Food and Drug Administration (FDA).[1][2] While these are generally for consumer medicines, the principles can be informative for laboratory settings in the absence of other guidelines, but always with EHS approval.
| Disposal Option | Description | Key Considerations |
| Drug Take-Back Programs | Authorized locations that collect and safely dispose of unused or expired medicines.[2][3] | This is the preferred method for off-site disposal. The Drug Enforcement Administration (DEA) website provides information on authorized collection sites.[4] |
| Mail-Back Programs | Pre-paid envelopes for mailing unused medicines to a certified disposal facility. | A convenient option if a take-back location is not easily accessible. |
| Household Trash Disposal (with precautions) | If a take-back or mail-back program is not available, medicines can be disposed of in the household trash with specific precautions.[1][2] | This should be a last resort and must be done carefully to prevent accidental ingestion or environmental release. |
Procedure for Household Trash Disposal:
-
Do not crush tablets or capsules.
-
Mix the medicine with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[1][2]
-
Place the mixture in a sealed container, such as a resealable plastic bag.
-
Throw away the sealed container in your household trash.
-
Remove or obscure all personal information from the original prescription bottle before disposing of it.[3]
Important Note on Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by official guidelines. The FDA maintains a "flush list" for certain powerful medicines, but this compound is not on this list.[1] Flushing can lead to the contamination of water supplies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.
References
Safeguarding Research: A Comprehensive Guide to Handling Amsilarotene
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Amsilarotene, a potent retinobenzoic acid derivative with antineoplastic properties. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research outcomes. This compound should be handled with the same precautions as other hazardous cytotoxic agents.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, recommendations are based on guidelines for handling potent antineoplastic compounds and retinoids.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved. | Provides protection against dermal exposure. Double-gloving is a standard precaution for handling hazardous drugs.[1][2] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Offers a broader area of protection for the face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required for procedures that could generate aerosols or when handling the powder outside of a containment system. | Minimizes the risk of inhaling hazardous particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
